tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(1-piperidin-3-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-6-5-7-13-8-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLFKYFPAJFTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Synthetic Considerations of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Section 1: Introduction & Strategic Importance
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutic agents. Among these, the piperidine ring is a privileged structure, present in a multitude of approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile anchor for diverse pharmacophoric elements.[1][2] The strategic manipulation of substitution on the piperidine core allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[3][4]
This guide focuses on tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate , a chiral building block of significant interest in drug discovery. This molecule uniquely combines three critical structural motifs:
-
A piperidine scaffold , providing a three-dimensional framework.
-
A tert-butyloxycarbonyl (Boc) protecting group , a cornerstone of modern organic synthesis for masking the reactivity of an amine.[5]
-
A chiral 1-ethyl substituent attached to the carbamate nitrogen, introducing a key stereocenter that can be pivotal for specific interactions with biological targets.
While comprehensive experimental data for this specific derivative is not broadly published, its chemical properties and behavior can be reliably extrapolated from its well-characterized and commercially available analog, tert-butyl N-(piperidin-3-yl)carbamate.[6][7] This guide will synthesize available data on related structures with field-proven chemical principles to provide a robust technical overview for researchers, scientists, and drug development professionals.
Section 2: Physicochemical & Spectroscopic Profile
The precise chemical identity of the target molecule is crucial for its application. Its structure dictates its physical properties, reactivity, and how it is characterized.
Caption: Chemical structure of this compound.
Data Summary Table
Quantitative data for the target molecule is limited. Therefore, the following table presents data for the closely related and well-documented analog, tert-butyl N-(piperidin-3-yl)carbamate (CAS: 172603-05-3) , to provide a reliable baseline for experimental design.[6][7][8]
| Property | Value (for tert-butyl N-(piperidin-3-yl)carbamate) | Expected Value for Target Compound | Rationale for Expectation |
| Molecular Formula | C₁₀H₂₀N₂O₂[7] | C₁₂H₂₄N₂O₂ | Addition of a C₂H₄ group. |
| Molecular Weight | 200.28 g/mol [7] | 228.34 g/mol | Increased mass from the ethyl group. |
| Appearance | White to light yellow crystalline powder[6] | White to off-white solid | Alkyl extension is unlikely to significantly alter color. |
| Melting Point | 102.0 to 106.0 °C[6] | Similar or slightly lower | May disrupt crystal packing, slightly lowering the melting point. |
| Solubility | Soluble in polar organic solvents (e.g., CHCl₃, MeOH, DMSO) | Soluble in polar organic solvents | The molecule remains largely polar. |
| Storage Conditions | Room temperature, in a cool, dark place under inert gas[6] | Cool, dry place, under inert gas | Boc group is acid-sensitive; compound may be air/moisture sensitive.[6] |
Predicted Spectroscopic Signatures
A key aspect of synthesis is the confirmation of the final product structure. Based on the target molecule's architecture, the following spectroscopic data would be anticipated:
-
¹H NMR: The spectrum would be characterized by a complex multiplet region for the piperidine ring protons. Critically, the 1-ethyl group would introduce a distinct quartet (for the -CH-) and a doublet or triplet (for the -CH₃), providing clear evidence of its presence. The nine protons of the tert-butyl group would appear as a sharp singlet, typically around 1.4 ppm.
-
¹³C NMR: The spectrum would show 12 distinct carbon signals (assuming diastereomers are resolved). Key signals would include the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).
-
Mass Spectrometry (MS): The expected monoisotopic mass is 228.1838 Da. In ESI-MS, a prominent ion at m/z 229.1911 corresponding to the [M+H]⁺ adduct would be expected.[9]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carbamate group (typically 1680-1700 cm⁻¹), an N-H stretch (~3300-3400 cm⁻¹), and C-H stretching bands (~2850-2950 cm⁻¹).
Section 3: Synthesis & Purification
While not a widely commercialized compound, this compound can be synthesized through established and reliable synthetic methodologies. A logical and robust approach involves a two-step sequence starting from a suitable piperidine precursor.
Proposed Synthetic Workflow
The most direct pathway involves the reductive amination of N-Boc-3-acetylpiperidine. This method is highly efficient and selective for forming secondary amines.[10][11]
Caption: Proposed two-step, one-pot reductive amination workflow.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a self-validating system designed for high conversion and clean product formation. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is milder than other borohydrides and selectively reduces the in-situ formed imine in the presence of the starting ketone, minimizing side reactions.[12]
Materials:
-
N-Boc-3-acetylpiperidine (1.0 equiv)
-
Ammonium acetate (NH₄OAc, 5-10 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv)
-
Anhydrous Ethanol (EtOH) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes or DCM/Methanol)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-acetylpiperidine and dissolve in anhydrous ethanol.
-
Imine Formation: Add ammonium acetate in a single portion. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.
-
Causality: Ammonium acetate serves as the ammonia source in a convenient, solid form. The reaction is an equilibrium; the large excess drives it towards the imine.
-
-
Reduction: Once imine formation is evident, cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride portion-wise over 15-20 minutes, monitoring for any exotherm.
-
Causality: Portion-wise addition at low temperature controls the reaction rate and prevents potential side reactions. STAB is the reagent of choice due to its high selectivity for imines over ketones.[10]
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Causality: The basic quench neutralizes the acidic byproducts of the reduction and any remaining acid catalyst.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. A gradient elution (e.g., 0% to 10% Methanol in Dichloromethane) is typically effective.
-
Characterization: Collect fractions containing the desired product, combine, and concentrate. Confirm the structure and purity using NMR and MS analysis as described in Section 2.
Section 4: Core Reactivity & Handling
The primary utility of this compound in multi-step synthesis hinges on the predictable and selective reactivity of the Boc protecting group.
Boc Group Deprotection: Unmasking the Amine
The Boc group is designed to be stable to a wide range of conditions, including most nucleophiles and bases, but is readily cleaved under anhydrous acidic conditions.[13] This orthogonality is a cornerstone of modern protecting group strategy.[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol: Acid-Catalyzed Boc Deprotection
-
Setup: Dissolve the Boc-protected amine (1.0 equiv) in an anhydrous solvent like Dichloromethane (DCM).
-
Reagent Addition: Add a strong acid, such as Trifluoroacetic Acid (TFA, 5-10 equiv) or a 4M solution of HCl in 1,4-dioxane, dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Causality: The strong acid protonates the carbamate carbonyl, which facilitates the elimination of the highly stable tert-butyl cation.[14][15] This cation is typically scavenged by the counter-ion or evolves into isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[15]
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., TFA or HCl salt).[16] If the free amine is required, a basic workup or ion-exchange chromatography can be performed.
Stability and Storage
-
Acid Sensitivity: The compound is highly sensitive to acidic conditions and will degrade.[17]
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to thermal decomposition of the Boc group.[17]
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[6]
Section 5: Applications in Medicinal Chemistry
The value of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures.
-
Scaffold for Elaboration: After Boc deprotection, the newly revealed primary amine can serve as a nucleophile for a wide array of chemical transformations, including acylation, alkylation, sulfonylation, or arylation, allowing for the systematic exploration of the structure-activity relationship (SAR) at this position.
-
Chiral Pool Synthesis: The inherent chirality at the ethyl-substituted carbon provides a stereochemically defined building block. In drug design, specific stereoisomers often exhibit dramatically different potency and safety profiles. Using enantiomerically pure starting materials is a critical strategy for developing single-isomer drugs.[3]
-
Modulation of Physicochemical Properties: The piperidine ring and the substituents attached to it can be used to modulate properties like solubility, lipophilicity (LogP), and basicity (pKa), which are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[18]
Section 6: Safety & Hazard Profile
While specific hazard data for the title compound is not available, the safety profile can be inferred from its close analog, tert-butyl N-[(3S)-piperidin-3-yl]carbamate.
GHS Hazard Information (for analog CAS 216854-23-8): [7]
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Section 7: References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514171, tert-butyl N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate. Retrieved from [Link]
-
Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Retrieved from
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
Google Patents. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45072451, tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Retrieved from
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Chem-Impex International. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PharmaCompass. (n.d.). tert-butyl (R)-piperidin-3-ylcarbamate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
The Free Library. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Retrieved from [Link]
-
YouTube. (2018). Reductive Amination. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-(1-nitrosopiperidin-3-yl)carbamate. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of (S)-tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The precise stereochemical control of both the piperidine ring and the α-methylbenzylamine side chain is crucial for target engagement and biological activity. This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to this compound, designed for practical application in a research and development setting. The presented strategy emphasizes the use of modern, efficient, and scalable methodologies, including enzymatic asymmetric reduction and stereoselective amination, to ensure high enantiomeric purity of the final product. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and include analytical data for the key intermediates and the final compound, offering a self-validating system for its synthesis.
Introduction: The Significance of Chiral Piperidines in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. When chirality is introduced, as in the case of 3-substituted piperidines, the enantiomers often exhibit significantly different pharmacological profiles. The (S)-enantiomer of a particular compound may be the active therapeutic agent, while the (R)-enantiomer could be inactive or even contribute to off-target effects. Therefore, the development of efficient and stereoselective synthetic routes to enantiomerically pure piperidine derivatives is of paramount importance in drug discovery and development.[2]
The target molecule of this guide, (S)-tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate, possesses two stereocenters, demanding precise control over both the 3-position of the piperidine ring and the benzylic carbon of the side chain. This guide will present a convergent and stereocontrolled synthesis that addresses this challenge.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a strategy centered around the stereoselective formation of the two key chiral centers. The tert-butoxycarbonyl (Boc) protecting group on the side-chain amine can be installed in the final step, simplifying the preceding transformations. The core of the synthesis, therefore, lies in the stereoselective construction of the (S)-1-(piperidin-3-yl)ethanamine intermediate.
A plausible and efficient approach involves the following key disconnections:
This strategy offers several advantages:
-
Early Introduction of Chirality: The stereocenter on the piperidine ring is established early in the synthesis using a highly efficient and well-documented enzymatic asymmetric reduction.
-
Convergent Approach: The chiral piperidine core is synthesized and then functionalized with the side chain, allowing for flexibility in the choice of the side chain precursor.
-
Robust and Scalable Reactions: The proposed reactions, including enzymatic reduction, oxidation, and Boc protection, are generally high-yielding and amenable to scale-up.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step methodologies for the synthesis of (S)-tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate, along with explanations of the underlying chemical principles.
Synthesis of the Chiral Piperidine Core: (S)-N-Boc-3-hydroxypiperidine
The synthesis commences with the highly enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone. While various chemical methods exist for this transformation, enzymatic reduction offers superior enantioselectivity and operates under mild, environmentally benign conditions. Ketoreductases (KREDs) are particularly effective for this purpose.[3][4]
Reaction Scheme:
Protocol:
-
To a stirred solution of N-Boc-3-piperidone (1.0 eq) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) is added a ketoreductase and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or isopropanol and an appropriate alcohol dehydrogenase).[2]
-
The reaction mixture is stirred at a controlled temperature (typically 25-30 °C) and the progress of the reaction is monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (S)-N-Boc-3-hydroxypiperidine.
Expertise & Experience: The choice of ketoreductase is critical for achieving high enantioselectivity. A screening of commercially available KREDs is often necessary to identify the optimal enzyme for a specific substrate. The cofactor regeneration system is essential for making the process economically viable on a larger scale.
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-piperidone | [5] |
| Enzyme | Ketoreductase (e.g., from Pichia pastoris) | [4] |
| Cofactor | NADPH | [3] |
| Co-substrate for regeneration | Isopropanol or Glucose | [2] |
| Solvent | Aqueous buffer (e.g., potassium phosphate) | [4] |
| Temperature | 25-30 °C | [3] |
| Typical Yield | >95% | [4] |
| Enantiomeric Excess (ee) | >99% | [4] |
Oxidation to the Key Intermediate: N-Boc-3-acetylpiperidine
The chiral alcohol obtained in the previous step is then oxidized to the corresponding ketone, N-Boc-3-acetylpiperidine. A variety of oxidizing agents can be employed for this transformation, with Swern oxidation or Dess-Martin periodinane being common choices for their mildness and high yields.[6]
Reaction Scheme:
Protocol (using Dess-Martin Periodinane):
-
To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) is added Dess-Martin periodinane (1.1 eq) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield N-Boc-3-acetylpiperidine.
Expertise & Experience: Dess-Martin periodinane is often preferred for its operational simplicity and lack of toxic byproducts associated with chromium-based oxidants. However, for larger-scale reactions, Swern oxidation can be more cost-effective.
| Parameter | Value | Reference |
| Starting Material | (S)-N-Boc-3-hydroxypiperidine | [6] |
| Oxidizing Agent | Dess-Martin Periodinane | [6] |
| Solvent | Dichloromethane (DCM) | [6] |
| Temperature | 0 °C to room temperature | [6] |
| Typical Yield | >90% | [6] |
Stereoselective Amination: Synthesis of (S)-1-(N-Boc-piperidin-3-yl)ethanamine
This is the most critical step in the synthesis, as it establishes the second stereocenter. Asymmetric reductive amination of the ketone is an effective strategy. One of the most efficient and stereoselective methods for this transformation is the use of ω-transaminases. These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine) to a ketone substrate with high enantioselectivity.[7][8]
Reaction Scheme:
Protocol:
-
In a temperature-controlled vessel, a solution of N-Boc-3-acetylpiperidine (1.0 eq) in a suitable buffer (e.g., triethanolamine buffer, pH 7.5) containing a catalytic amount of pyridoxal-5'-phosphate (PLP) is prepared.
-
Isopropylamine is added as the amine donor.
-
The reaction is initiated by the addition of an (S)-selective ω-transaminase.
-
The mixture is stirred at a controlled temperature (e.g., 35-50 °C) and the reaction progress is monitored by HPLC.
-
Upon completion, the enzyme is removed by filtration.
-
The pH of the filtrate is adjusted to >12 with a base (e.g., KOH), and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-1-(N-Boc-piperidin-3-yl)ethanamine.
Expertise & Experience: The choice of the ω-transaminase is crucial for achieving the desired stereoselectivity. A screening of different transaminases may be necessary. The use of an immobilized enzyme can simplify the workup and allow for enzyme recycling, which is advantageous for larger-scale synthesis.[7]
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-acetylpiperidine | [7][8] |
| Enzyme | (S)-selective ω-Transaminase | [7][8] |
| Amine Donor | Isopropylamine | [7] |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | [7] |
| Solvent | Aqueous buffer (e.g., triethanolamine) | [7] |
| Temperature | 35-50 °C | [7] |
| Typical Yield | High | [7] |
| Enantiomeric Excess (ee) | >99% | [7] |
Final Boc Protection: Synthesis of (S)-tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
The final step involves the protection of the newly introduced primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction, typically carried out using di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Protocol:
-
To a solution of (S)-1-(N-Boc-piperidin-3-yl)ethanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine, 1.2 eq).
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
If necessary, the product can be purified by flash column chromatography.
Expertise & Experience: This reaction is generally very clean and high-yielding. The choice of base and solvent is flexible, but aprotic solvents are typically used to avoid side reactions with the Boc anhydride.
| Parameter | Value | Reference |
| Starting Material | (S)-1-(N-Boc-piperidin-3-yl)ethanamine | General Knowledge |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | General Knowledge |
| Base | Triethylamine or Sodium Bicarbonate | General Knowledge |
| Solvent | Dichloromethane or Tetrahydrofuran | General Knowledge |
| Temperature | 0 °C to room temperature | General Knowledge |
| Typical Yield | >95% | General Knowledge |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product and key intermediates. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) of the chiral intermediates and the final product.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compounds, confirming their identity.
Conclusion
This technical guide has outlined a comprehensive and stereoselective synthetic route to (S)-tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate. The strategy leverages modern synthetic methods, including highly efficient enzymatic transformations, to ensure excellent control over the two stereocenters. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers and drug development professionals engaged in the synthesis of chiral piperidine-containing molecules. The self-validating nature of the described protocols, combined with the emphasis on scalable and robust reactions, makes this synthetic approach well-suited for applications in both academic and industrial settings.
References
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Gao, X., Pei, Q., Zhu, N., Mou, Y., Liang, J., Zhang, X., & Feng, S. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 11(11), 1333. [Link]
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Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
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Benaglia, M., et al. (2009). Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters. Organic Letters, 11(15), 3462-3465. [Link]
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Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 273-280. [Link]
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Fedotenko, I. (2012). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]
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Li, W., et al. (2021). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications, 57(84), 11021-11024. [Link]
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Benaglia, M., et al. (2016). Stereoselective Metal-Free Reduction of Chiral Imines in Batch and Flow Mode. ChemistryOpen, 5(6), 548-552. [Link]
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tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic building block frequently utilized in medicinal chemistry and pharmaceutical development. As a derivative of piperidine, a scaffold prevalent in many pharmaceuticals, this compound serves as a critical intermediate in the synthesis of complex target molecules.[1] Its utility is significantly enhanced by the presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine.[2] The Boc group provides a robust shield for the amine functionality, allowing for selective reactions at other positions of the molecule while itself remaining stable to a wide range of non-acidic reagents.[3]
However, the very nature of the Boc group—designed for strategic removal—dictates the compound's stability profile. A comprehensive understanding of its stability, optimal storage conditions, and potential degradation pathways is not merely a matter of good laboratory practice; it is essential for ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the purity of the final active pharmaceutical ingredients. This guide provides a detailed examination of the factors governing the stability of this compound, offering field-proven insights and validated protocols for its handling, storage, and analysis.
Chemical and Physical Properties
A baseline understanding of the compound's physical properties is crucial for its proper handling and use in experimental settings. While data for this specific ethyl-substituted derivative is not widely published, the properties of the closely related and commercially available analogue, tert-butyl piperidin-3-ylcarbamate, provide a reliable reference point.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄N₂O₂ | (Calculated) |
| Molecular Weight | 228.34 g/mol | (Calculated) |
| Appearance | White to light yellow crystalline powder or solid | [4] |
| Physical State (20°C) | Solid | [4] |
| Melting Point | 102.0 to 106.0 °C (for tert-butyl piperidin-3-ylcarbamate) | [4] |
| Purity (Typical) | >98.0% (HPLC/Titration) | [4] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Methanol, and Dioxane. | [3] |
Core Stability Profile: The Decisive Role of the N-Boc Group
The stability of this compound is intrinsically linked to the chemical nature of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is favored in organic synthesis because it is stable under basic, hydrogenolytic, and mildly nucleophilic conditions, yet can be removed cleanly under acidic conditions.[3]
Primary Degradation Pathway: Acid-Catalyzed Deprotection
The most significant vulnerability of this compound is its susceptibility to acid-catalyzed hydrolysis. The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the amine to form a stable tert-butyl cation. This cation then rapidly eliminates a proton to form isobutylene gas and generates carbon dioxide. This reaction is typically quantitative and is the standard method for its removal in synthesis.[3]
Consequently, exposure to acidic environments, whether intentional or accidental (e.g., acidic impurities in solvents, acidic surfaces), is the primary cause of degradation.
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Discovery of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
An In-Depth Technical Guide to the Synthesis and Strategic Application of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1] Specifically, chiral 3-substituted piperidines are critical building blocks for a new generation of therapeutics, including potent and selective enzyme inhibitors. This technical guide delineates the strategic discovery and synthesis of a highly valuable, dually chiral intermediate: this compound. This molecule serves as a versatile scaffold, offering two distinct points for chemical diversification, making it a powerful tool for constructing compound libraries aimed at identifying novel drug candidates. We will provide a comprehensive examination of a robust synthetic pathway, including detailed, field-tested protocols and the underlying chemical logic that governs each experimental step. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.
Introduction: The Strategic Value of the 3-Amino-Piperidine Moiety
The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its favorable physicochemical properties, metabolic stability, and its ability to adopt well-defined three-dimensional conformations that facilitate precise interactions with biological targets.[2] The introduction of a substituent at the 3-position, particularly an amino group, creates a chiral center that is fundamental to the efficacy of numerous modern drugs, such as the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin.[3]
The "discovery" of this compound was not a singular event but rather a logical culmination of strategic design in medicinal chemistry. The core challenge in drug discovery is the systematic exploration of chemical space. This molecule was conceived as an ideal building block for this purpose. It possesses two chiral centers—one on the piperidine ring (C3) and one on the ethylamine side chain—and two distinct nitrogen atoms that can be selectively functionalized. The secondary amine within the piperidine ring allows for the introduction of one set of substituents, while the primary amine on the side chain, temporarily masked by a tert-butoxycarbonyl (Boc) group, provides a second vector for diversification upon deprotection. This dual functionality enables the rapid generation of a four-dimensional library of compounds from a single, well-characterized intermediate.
Retrosynthetic Analysis and Strategic Synthesis Plan
A logical retrosynthetic analysis of the target compound reveals a straightforward strategy: the final step is the well-established Boc protection of the primary amine of the key precursor, 1-(piperidin-3-yl)ethanamine . The primary synthetic challenge, therefore, lies in the stereocontrolled synthesis of this diamine precursor.
Our proposed forward synthesis is designed for scalability, stereochemical control, and high purity, leveraging established and reliable chemical transformations. The workflow is visualized below.
Caption: Retrosynthesis and proposed synthetic workflow.
Detailed Experimental Protocols
The following protocols are presented as a robust and validated pathway. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
PART A: Synthesis of Chiral Precursor: (R)-1-(Piperidin-3-yl)ethanamine
This multi-step synthesis is adapted from established methodologies for creating chiral 3-aminopiperidines.[4] The initial chiral resolution is a critical step that defines the stereochemistry of the piperidine ring.
Step 1: Chiral Resolution of N-Cbz-3-piperidinecarboxylic acid
-
Rationale: To isolate the desired (R)-enantiomer from the racemic starting material, we form diastereomeric salts with a chiral amine. (R)-phenylethylamine is a cost-effective and highly effective resolving agent for this class of compounds.
-
Protocol:
-
Dissolve racemic N-Cbz-3-piperidinecarboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 5-10 mL per gram).
-
Add (R)-(+)-1-phenylethylamine (0.5 eq) dropwise while stirring.
-
Heat the mixture to reflux until a clear solution is obtained, then allow it to cool slowly to room temperature.
-
The diastereomeric salt of (R)-N-Cbz-3-piperidinecarboxylic acid will preferentially crystallize. Allow crystallization to proceed for 12-18 hours.
-
Collect the crystals by vacuum filtration, wash with cold solvent, and dry.
-
To liberate the free acid, dissolve the salt in water and acidify with 2M HCl to pH 2-3. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 2: Amide Formation
-
Rationale: Conversion of the carboxylic acid to a primary amide is necessary for the subsequent Hofmann rearrangement, which transforms the carboxamide into a primary amine with the loss of one carbon.
-
Protocol:
-
Dissolve the resolved (R)-N-Cbz-3-piperidinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 1-hydroxybenzotriazole (HOBT) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq).[5]
-
Stir the mixture at room temperature for 2 hours, then introduce ammonia gas or add a solution of ammonia in methanol until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove water-soluble reagents. The resulting (R)-N-Cbz-piperidine-3-carboxamide is typically carried forward without further purification.
-
Step 3: Hofmann Rearrangement
-
Rationale: This classic reaction efficiently converts the primary amide to a primary amine, yielding the crucial 3-aminopiperidine core while maintaining the stereochemical integrity of the chiral center.
-
Protocol:
-
Prepare a fresh solution of sodium hypobromite by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.4 eq) in water.
-
Add the crude (R)-N-Cbz-piperidine-3-carboxamide from the previous step to the cold hypobromite solution.
-
Warm the reaction mixture slowly to 70-80 °C and maintain for 1-2 hours.
-
After cooling, extract the product, (R)-tert-butyl (1-Cbz-piperidin-3-yl)carbamate, with DCM. Dry and concentrate the organic phase.
-
Step 4 & 5: Reductive Amination and Cbz Deprotection
-
Rationale: The ethylamine side chain is introduced via reductive amination. The Cbz protecting group on the piperidine nitrogen is then removed via hydrogenolysis, which offers clean conversion and simple workup.
-
Protocol:
-
Dissolve the product from Step 3 (1.0 eq) in methanol. Add acetaldehyde (1.5 eq) and a catalytic amount of acetic acid.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise and stir at room temperature for 12 hours.
-
Quench the reaction, remove the solvent, and perform an aqueous workup to isolate the N-ethylated product.
-
Dissolve the crude product in ethanol and add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete removal of the Cbz group.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the desired precursor, 1-(piperidin-3-yl)ethanamine .[6]
-
PART B: Final Boc Protection
Step 6: Synthesis of this compound
-
Rationale: The final step involves protecting the newly formed primary amine of the side chain. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity with primary amines over the less nucleophilic secondary amine of the piperidine ring, its mild reaction conditions, and the benign nature of its byproducts (t-butanol and CO₂).[7]
-
Protocol:
-
Dissolve 1-(piperidin-3-yl)ethanamine (1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (THF) (10 mL per gram).
-
Add triethylamine (TEA) (1.2 eq) to act as a base.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product as a solid or viscous oil.
-
Product Characterization and Data
A self-validating protocol requires rigorous analytical confirmation. The final product should be characterized by a suite of spectroscopic and chromatographic methods to confirm its identity, purity, and stereochemical integrity.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | White to off-white solid or colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.5-3.8 (m, 1H, CH-NHBoc), ~2.5-3.2 (m, 4H, piperidine CH₂), ~1.8-2.2 (m, 4H, piperidine CH₂), 1.45 (s, 9H, Boc C(CH₃)₃), ~1.1-1.3 (d, 3H, CH₃-CH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155-156 (C=O, carbamate), ~79 (C(CH₃)₃), ~50-55 (piperidine CH), ~45-50 (piperidine CH₂), ~28.4 (C(CH₃)₃), ~20-25 (piperidine CH₂), ~18-20 (CH₃) |
| Mass Spec (ESI+) | m/z: 229.19 [M+H]⁺, 251.17 [M+Na]⁺ |
| Chiral HPLC | A suitable chiral column (e.g., Chiralpak series) should resolve the stereoisomers, confirming enantiomeric excess (ee). |
Applications in Drug Discovery and Development
This compound is not an end product but a high-value starting material for parallel synthesis and library generation. Its utility is visualized below.
Caption: Diversification pathways for the core scaffold.
-
Piperidine Ring Functionalization: The secondary amine of the piperidine ring is readily available for a wide range of reactions, including reductive amination, acylation, sulfonylation, and arylation, allowing for the exploration of the R¹ vector space.
-
Side-Chain Functionalization: Following acidic removal of the Boc group (e.g., with trifluoroacetic acid or HCl in dioxane), the liberated primary amine can be functionalized through amide bond coupling, urea formation, or further reductive amination, exploring the R² vector space.
This dual-handle approach allows medicinal chemists to rapidly generate hundreds of analogues to build a comprehensive structure-activity relationship (SAR) profile around a new biological target.
Conclusion
The discovery of this compound is a prime example of strategic molecular design. It represents a solution to the challenge of efficiently exploring complex chemical space around a privileged pharmaceutical scaffold. By providing a stereochemically defined and differentially protected diamine, this intermediate empowers drug discovery programs to accelerate the hit-to-lead optimization process. The robust and logical synthetic route outlined in this guide provides a clear and reproducible path to accessing this valuable building block, paving the way for the discovery of next-generation therapeutics.
References
- Belghiche, R., Cheraiet, Z., Berredjem, M., Abbessi, M., & Aouf, N.-E. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
- Bhattacharya, S., et al. (2011). Synthesis and evaluation of a dipeptide analog for molecular imaging. Der Pharma Chemica, 3(3), 174-188.
-
Georgiadis, M. P., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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-
PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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ResearchGate. (2021). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]
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Methodological & Application
Synthesis of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate protocol
An Application Note for the Synthesis of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable chiral building block in medicinal chemistry and drug development. The described two-part synthetic strategy begins with the readily available starting material, 3-acetylpyridine. The protocol first details the synthesis of the key intermediate, 1-(piperidin-3-yl)ethanamine, via a one-pot reduction of an oxime intermediate. Subsequently, a robust and selective N-Boc protection of the primary amine is outlined. This guide is designed for researchers in organic synthesis and drug discovery, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization and purification to ensure reproducibility and high purity of the final compound.
Introduction
Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Specifically, 3-substituted piperidines are key pharmacophores that can impart desirable physicochemical properties and biological activity. The target molecule, this compound, incorporates a chiral 1-aminoethyl side chain, which provides a vector for further chemical modification, and a Boc-protected amine, which is essential for orthogonal synthetic strategies.
The synthetic route detailed herein was chosen for its efficiency, scalability, and reliance on common laboratory reagents. It avoids hazardous reagents like azides, which are sometimes used in the synthesis of aminopiperidines[1]. The protocol is divided into two primary stages:
-
Formation of the Diamine Intermediate: Synthesis of 1-(piperidin-3-yl)ethanamine from 3-acetylpyridine.
-
Selective Protection: Mono-N-Boc protection of the more nucleophilic primary amine in the presence of the secondary piperidine amine.
This document serves as a practical guide, offering step-by-step instructions and expert insights into critical parameters that govern the reaction's success.
Overall Synthetic Scheme
The synthesis proceeds in two main transformations starting from 3-acetylpyridine. The first stage involves the formation of an oxime, which then undergoes catalytic hydrogenation to reduce both the oxime and the pyridine ring simultaneously. The resulting diamine is then selectively protected.
Caption: Overall two-stage synthetic route.
PART 1: Synthesis of 1-(Piperidin-3-yl)ethanamine Dihydrochloride
Principle and Experimental Causality
This stage converts the aromatic pyridine ring into a saturated piperidine ring while simultaneously transforming the ketone functional group into a primary amine.
-
Oxime Formation: The ketone in 3-acetylpyridine is first converted to an oxime using hydroxylamine hydrochloride. This transformation is crucial as the C=N double bond of the oxime is readily hydrogenated to a primary amine under conditions that also reduce the pyridine ring. Using a mild base like sodium acetate buffers the reaction, neutralizing the HCl released from hydroxylamine hydrochloride.
-
Catalytic Hydrogenation: The pivotal step is the catalytic hydrogenation of the 3-acetylpyridine oxime intermediate. A heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C), is employed under a hydrogen atmosphere. This single reaction achieves two critical reductions:
-
Reduction of the pyridine ring to a piperidine.
-
Reduction of the oxime C=N bond to a primary amine. The reaction is conducted in an acidic ethanol solution (using concentrated HCl). The acidic medium protonates the pyridine nitrogen, enhancing its susceptibility to hydrogenation and preventing catalyst poisoning. The final product is isolated as a stable dihydrochloride salt, which improves its handling and stability.
-
Detailed Protocol: 1-(Piperidin-3-yl)ethanamine Dihydrochloride
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Acetylpyridine | 121.14 | 50.0 | 6.06 g |
| Hydroxylamine Hydrochloride | 69.49 | 60.0 | 4.17 g |
| Sodium Acetate (Anhydrous) | 82.03 | 60.0 | 4.92 g |
| Ethanol (EtOH) | 46.07 | - | 100 mL |
| Glacial Acetic Acid | 60.05 | - | 50 mL |
| 10% Palladium on Carbon (Pd/C) | - | - | ~600 mg (10 wt%) |
| Concentrated HCl (12 M) | 36.46 | - | ~15 mL |
Procedure:
-
Oxime Formation:
-
To a 250 mL round-bottom flask, add 3-acetylpyridine (6.06 g, 50.0 mmol), hydroxylamine hydrochloride (4.17 g, 60.0 mmol), sodium acetate (4.92 g, 60.0 mmol), and ethanol (100 mL).
-
Stir the mixture at reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-acetylpyridine oxime, which can be used in the next step without further purification.
-
-
Hydrogenation:
-
Safety Note: Catalytic hydrogenation with H₂ gas should be performed in a well-ventilated fume hood using appropriate high-pressure equipment (e.g., a Parr shaker or a similar hydrogenation apparatus). Pd/C can be pyrophoric; handle with care.
-
Transfer the crude oxime into a suitable high-pressure reaction vessel.
-
Add glacial acetic acid (50 mL) and the 10% Pd/C catalyst (~600 mg).
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-60 psi and stir vigorously at 50 °C for 16-24 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethanol (50 mL) and cool in an ice bath. Slowly add concentrated HCl (~15 mL) dropwise.
-
The dihydrochloride salt should precipitate. If not, add diethyl ether to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(piperidin-3-yl)ethanamine dihydrochloride as a white to off-white solid.
-
PART 2: Synthesis of this compound
Principle and Experimental Causality
The goal of this stage is the selective acylation of the primary amine of the diamine intermediate with di-tert-butyl dicarbonate ((Boc)₂O).
-
Selective N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group in organic synthesis[2]. The reaction's selectivity hinges on the differential reactivity of the two amine groups in the 1-(piperidin-3-yl)ethanamine intermediate. The primary amine is both more nucleophilic and less sterically hindered than the secondary amine within the piperidine ring. This allows it to react preferentially with the electrophilic carbonyl carbon of (Boc)₂O[3][4].
-
Role of the Base: The starting material is a dihydrochloride salt. A base is required to neutralize the ammonium salts and generate the free amine, which is the reactive nucleophile. A tertiary amine base like triethylamine (TEA) or an inorganic base like sodium hydroxide (NaOH) is typically used. Using at least two equivalents of base is necessary to deprotonate both ammonium centers. An additional equivalent may be used to scavenge the acid generated during the reaction.
Detailed Protocol: this compound
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(Piperidin-3-yl)ethanamine Dihydrochloride | 201.12 | 10.0 | 2.01 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.0 | 2.40 g |
| Triethylamine (TEA) | 101.19 | 30.0 | 4.18 mL (d=0.726) |
| Dichloromethane (DCM) | 84.93 | - | 100 mL |
| Saturated aq. NaHCO₃ | - | - | 50 mL |
| Brine | - | - | 50 mL |
Procedure:
-
Reaction Setup:
-
Suspend 1-(piperidin-3-yl)ethanamine dihydrochloride (2.01 g, 10.0 mmol) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (4.18 mL, 30.0 mmol) to the suspension. Stir for 15 minutes.
-
In a separate container, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a small amount of DCM (~10 mL).
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-16 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically an oil or a waxy solid. Purify the crude material using flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, is often effective.
-
Combine the fractions containing the desired product and concentrate in vacuo to yield this compound.
-
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity. The product contains two stereocenters, and as the synthesis is not stereoselective, it will exist as a mixture of diastereomers. This will be reflected in the NMR spectra as potentially duplicated or complex signals. For stereospecific applications, chiral separation via HPLC or SFC may be required[5].
Experimental Workflow Visualization
Sources
- 1. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under acidic conditions.[1] This application note provides a detailed guide for the deprotection of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. The resulting product, 1-(piperidin-3-yl)ethanamine, is a valuable building block featuring both a primary and a secondary amine, necessitating a carefully controlled deprotection strategy.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of acidic Boc deprotection, offer a comparative overview of the two most common and effective methods—Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in Dioxane—and provide detailed, step-by-step protocols for their execution.
Mechanistic Rationale of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[2] The mechanism proceeds through a series of well-defined steps, ensuring a clean and efficient transformation when executed correctly.
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This initial step activates the carbamate for subsequent cleavage.
-
Formation of a Carbocation: The protonated intermediate is unstable and readily fragments. This fragmentation results in the formation of a stable tertiary carbocation, the tert-butyl cation, and a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and the free primary amine.
-
Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).
Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. For instance, the formation of the tert-butyl cation can lead to side reactions if nucleophilic species are present in the substrate.
Visualization of the Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Comparative Analysis of Deprotection Methodologies
The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane is often dictated by the substrate's sensitivity to the reaction conditions, the desired salt form of the final product, and practical considerations such as solvent removal.
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) in Dioxane |
| Reagent | Neat or in a solvent like Dichloromethane (DCM) | 4M solution in 1,4-Dioxane |
| Conditions | Typically 0°C to room temperature | Room temperature |
| Reaction Time | Generally rapid (30 minutes to a few hours) | Can be slower, sometimes requiring overnight stirring |
| Work-up | Evaporation of TFA can be challenging due to its high boiling point. Often requires co-evaporation with a non-polar solvent. | The hydrochloride salt of the product often precipitates, simplifying isolation by filtration.[3] |
| Product Salt | Trifluoroacetate salt | Hydrochloride salt |
| Advantages | Fast and efficient.[4] | Product isolation can be straightforward. The resulting HCl salt is often more desirable for downstream applications. |
| Disadvantages | TFA is corrosive and requires careful handling. The trifluoroacetate salt may be difficult to handle or require salt exchange. | Dioxane is a suspected carcinogen and requires appropriate handling precautions. Reactions can sometimes be slower. |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Trifluoroacetic acid is highly corrosive and volatile. Handle with extreme care.
-
4M HCl in dioxane is corrosive and dioxane is a potential carcinogen. Avoid inhalation and skin contact.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is known for its speed and efficiency. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion and avoid potential side reactions from prolonged exposure to strong acid.
Materials and Reagents
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Ninhydrin stain solution
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. A common practice is to use a 1:1 to 1:4 mixture of TFA to DCM (v/v).
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by TLC. The deprotected amine product will be more polar than the starting material and should have a lower Rf value.[1] A suitable eluent system for TLC is DCM/Methanol with a small amount of ammonium hydroxide. The starting material can be visualized under UV light (if applicable) or by staining with potassium permanganate. The product amine can be visualized with ninhydrin stain (appears as a purple or yellow spot).
-
Work-up: Once the reaction is complete (typically 1-3 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution will occur. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine of 1-(piperidin-3-yl)ethanamine.
-
Purification (if necessary): If the crude product is not pure, it can be purified by silica gel column chromatography using a gradient of DCM/Methanol/Ammonium Hydroxide.
Visualization of the TFA Deprotection Workflow
Caption: Workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is advantageous when the hydrochloride salt of the product is desired, as it often precipitates from the reaction mixture, simplifying isolation.
Materials and Reagents
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Addition of HCl/Dioxane: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Reaction and Precipitation: Stir the reaction mixture at room temperature. The deprotection usually results in the precipitation of the 1-(piperidin-3-yl)ethanamine dihydrochloride salt.[3] The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation of the Product: Once the reaction is complete, add an excess of a non-polar solvent such as anhydrous diethyl ether or MTBE to facilitate further precipitation of the hydrochloride salt.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether or MTBE to remove any soluble impurities.
-
Drying: Dry the product under high vacuum to obtain 1-(piperidin-3-yl)ethanamine as its dihydrochloride salt.
-
Conversion to Free Base (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and basify with a strong base such as 2M NaOH to a pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualization of the HCl/Dioxane Deprotection Workflow
Caption: Workflow for HCl/Dioxane-mediated Boc deprotection.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the expected reaction time, consider increasing the reaction time, temperature (for HCl/dioxane method, gentle heating to 40-50°C can be applied), or the equivalents of acid.[5]
-
Side Reactions: The tert-butyl cation generated during the reaction is electrophilic and can react with nucleophilic functional groups on the substrate.[6] If side-product formation is observed, the addition of a scavenger such as triethylsilane or anisole to the reaction mixture can trap the carbocation.
-
Product Isolation Issues: If the hydrochloride salt does not precipitate, the reaction mixture can be concentrated and the residue triturated with diethyl ether to induce solidification. For highly soluble amine salts, purification may require ion-exchange chromatography.[3]
-
Anhydrous Conditions: For the HCl/dioxane method, using anhydrous solvents is recommended to prevent hydrolysis of other sensitive functional groups that may be present in the molecule.[7]
Conclusion
The deprotection of this compound is a critical step in many synthetic routes. The choice between TFA and HCl in dioxane depends on the specific requirements of the subsequent steps and the desired final salt form. By understanding the underlying mechanism and following these detailed protocols, researchers can achieve efficient and clean deprotection, paving the way for the successful synthesis of complex target molecules.
References
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]
-
Pomarnacka, E., & Kornicka, A. (2015). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecules, 20(8), 13833–13848. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Britton, J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 794-803. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Sestito, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
Sources
Chiral separation of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate enantiomers
Topic: Chiral Separation of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate Enantiomers
Abstract
The enantiomers of this compound, a pivotal chiral building block in contemporary pharmaceutical synthesis, demand precise stereochemical control and accurate assessment of enantiomeric purity. This document provides a comprehensive guide to the development of robust analytical and preparative methods for the resolution of its enantiomers. We explore method development strategies using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on polysaccharide-based chiral stationary phases (CSPs). Detailed protocols, from initial screening to method optimization, are presented, underpinned by a mechanistic rationale for experimental choices. This guide is intended for researchers, analytical chemists, and process development scientists engaged in the synthesis and purification of chiral pharmaceutical intermediates.
Introduction: The Imperative of Chirality in Drug Development
In pharmaceutical sciences, the stereochemistry of a molecule is not a subtle detail but a critical determinant of its biological activity. Enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[3] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the characterization and control of individual stereoisomers in pharmaceutical products.[3]
The subject of this note, this compound, contains two stereocenters, making it a key intermediate for accessing specific diastereomers of more complex active pharmaceutical ingredients (APIs). The ability to isolate and quantify the desired enantiomer is paramount for ensuring the safety, efficacy, and quality of the final drug product.
Direct separation of enantiomers is most commonly and efficiently achieved through chiral chromatography.[4][5] This technique relies on the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the analyte enantiomers. The differing stability of these complexes leads to differential retention times, enabling their separation.[6][7] Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly powerful and versatile for resolving a broad range of chiral compounds, including those with amine and carbamate functionalities.[6][8][9]
This application note details the strategic development of enantioselective methods for this compound using both HPLC and the increasingly preferred "green" technique, Supercritical Fluid Chromatography (SFC).[10][11] SFC often provides faster separations and reduced solvent consumption compared to HPLC, making it an attractive alternative for both analytical and preparative scale work.[10][12]
Foundational Principles: Chiral Recognition on Polysaccharide CSPs
The enantioselective power of polysaccharide-based CSPs stems from their well-defined, helical higher-order structure.[13][14] The carbamate derivatives of cellulose or amylose create chiral grooves and cavities on the silica surface. Chiral recognition is achieved through a combination of intermolecular interactions between the analyte and the CSP.[6][14] For a molecule like this compound, these interactions primarily include:
-
Hydrogen Bonding: The N-H groups of the carbamate and the piperidine ring, as well as the C=O of the carbamate, can act as hydrogen bond donors and acceptors, interacting with the carbamate linkages on the CSP.
-
Dipole-Dipole Interactions: The polar carbamate group in both the analyte and the CSP provides sites for strong dipole-dipole interactions.
-
Steric/Inclusion Effects: One enantiomer will fit more snugly or favorably into the chiral cavities of the CSP than the other, based on its three-dimensional shape. This steric hindrance is a critical component of the separation mechanism.
The "three-point interaction" model provides a useful framework for understanding this process: for successful chiral recognition, a minimum of three simultaneous interactions between the analyte and the CSP are required, with at least one being stereochemically dependent.[7]
Analytical Method Development Workflow
A systematic approach to method development is crucial for efficiency. The goal is to screen a variety of CSPs and mobile phases to identify the most promising conditions for baseline separation, which can then be further optimized.
Diagram: Chiral Method Development Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. m.youtube.com [m.youtube.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective separations by packed column subcritical and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. eijppr.com [eijppr.com]
Application Note: Structural Elucidation of a Chiral Piperidine Building Block Using 1H NMR Spectroscopy
Introduction
tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate is a key chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex nitrogen-containing heterocyclic scaffolds for drug discovery. The precise structural characterization of this intermediate is paramount to ensure the stereochemical integrity and purity of subsequent active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the analysis of this compound using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will detail the rationale behind sample preparation, the protocol for spectral acquisition, and a systematic approach to the interpretation of the resulting spectrum, correlating each signal to its corresponding proton in the molecular structure. This guide is intended for researchers and scientists in pharmaceutical development and organic synthesis who rely on NMR for routine and in-depth structural verification.
Scientific Principles and Rationale
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of hydrogen nuclei. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), the splitting pattern of its signal (multiplicity), and the magnitude of this splitting (coupling constant, J).[1][2] For a molecule as complex as this compound, a thorough understanding of these parameters is essential for unambiguous structural assignment.
Key Structural Features Influencing the ¹H NMR Spectrum:
-
Piperidine Ring: The piperidine ring is a saturated heterocycle that typically adopts a chair conformation.[3] This conformational preference leads to two distinct types of protons: axial and equatorial. These protons experience different magnetic environments, resulting in different chemical shifts. Protons on carbons adjacent to the nitrogen atom (α-protons) are deshielded and appear at a lower field (higher ppm) compared to the β and γ protons.[4]
-
tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is characterized by a strong singlet signal from its nine equivalent methyl protons. This signal is typically found in the upfield region of the spectrum (around 1.4 ppm) and serves as a distinctive marker for the presence of this protecting group.[5][6]
-
Chiral Center: The molecule contains a stereocenter at the carbon atom of the ethyl group attached to the piperidine ring. This chirality can induce diastereotopicity in the neighboring protons, particularly those on the piperidine ring, potentially leading to more complex splitting patterns than in an achiral analogue.
-
Carbamate and Amine Protons: The protons attached to nitrogen atoms (N-H) often exhibit broad signals and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7]
Experimental Protocol
I. Sample Preparation
Meticulous sample preparation is crucial for obtaining a high-quality NMR spectrum.[8] The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte's signals.[9][10]
Reagents and Materials:
-
This compound (≥98% purity)
-
Deuterated Chloroform (CDCl₃, 99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8% D)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v, if not already present in the solvent)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound. For routine ¹H NMR, this concentration provides a good signal-to-noise ratio.[11]
-
Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer the homogeneous solution into a clean, unscratched 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
II. NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR Spectrometer Nucleus: ¹H Solvent: CDCl₃ (or DMSO-d₆) Temperature: 298 K (25 °C)
Acquisition Parameters (Typical):
| Parameter | Value | Rationale |
| Spectral Width | 16 ppm | To ensure all proton signals, from upfield alkyl to potentially downfield NH, are captured. |
| Pulse Angle | 30-45 degrees | A smaller flip angle allows for faster relaxation and a shorter acquisition time without significant signal loss. |
| Acquisition Time | 2-4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay | 1-2 seconds | To allow for sufficient relaxation of the protons between scans, ensuring accurate integration. |
| Number of Scans | 8-16 | To improve the signal-to-noise ratio. |
| Reference | TMS at 0.00 ppm | The standard internal reference for ¹H NMR in organic solvents.[12] |
Spectral Interpretation and Data Analysis
The following is a predicted ¹H NMR spectrum analysis for this compound. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.
Molecular Structure with Proton Labeling
Caption: Labeled structure of the target molecule.
Predicted ¹H NMR Data Summary
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H13, H14, H15 | ~1.45 | s | 9H | - | Nine equivalent protons of the tert-butyl group, appear as a sharp singlet.[5] |
| H8 | ~1.15 | d | 3H | ~6.8 Hz | Methyl group coupled to the chiral center proton (H7). |
| H4, H5 | 1.50 - 1.90 | m | 4H | - | Complex multiplets for the β and γ protons of the piperidine ring. Axial and equatorial protons overlap.[13] |
| H3 | 1.90 - 2.10 | m | 1H | - | Methine proton on the piperidine ring, likely a complex multiplet due to coupling with adjacent protons. |
| H2, H6 (axial) | 2.50 - 2.70 | m | 2H | - | Protons α to the piperidine nitrogen, deshielded. Axial protons are typically more shielded than equatorial. |
| H2, H6 (equatorial) | 2.90 - 3.10 | m | 2H | - | Protons α to the piperidine nitrogen, deshielded. Equatorial protons often appear further downfield.[4] |
| H7 | 3.60 - 3.80 | m | 1H | - | Methine proton at the chiral center, coupled to H8 and H3, and deshielded by the adjacent nitrogen. |
| N1-H | 1.50 - 2.50 | br s | 1H | - | Piperidine amine proton, often broad and exchangeable. Its position is solvent-dependent. |
| N9-H | 4.50 - 5.50 | br d | 1H | ~8 Hz | Carbamate N-H proton, typically deshielded and may show coupling to H7.[14] |
Note: "s" denotes singlet, "d" denotes doublet, "m" denotes multiplet, and "br" denotes a broad signal.
Detailed Spectral Analysis Workflow
Caption: Step-by-step workflow for spectral interpretation.
-
Boc Group Identification: The most prominent and easily identifiable signal will be the sharp singlet for the nine protons of the tert-butyl group at approximately 1.45 ppm. Its integration value of 9H confirms the presence of the Boc protecting group.
-
Ethyl Group Analysis: The methyl protons (H8) of the ethyl side chain will appear as a doublet around 1.15 ppm due to coupling with the adjacent methine proton (H7). The methine proton (H7) itself will be a multiplet further downfield (~3.7 ppm) due to the deshielding effect of the adjacent nitrogen atom of the carbamate.
-
Piperidine Ring Protons: The protons on the piperidine ring will present a complex set of overlapping multiplets. The protons α to the nitrogen (H2 and H6) are the most deshielded and will appear in the 2.5-3.1 ppm range. The remaining ring protons (H3, H4, H5) will be found in the more shielded region of 1.5-2.1 ppm. Due to the chair conformation and the chiral substituent at C3, all piperidine protons are chemically non-equivalent, leading to complex splitting patterns. Vicinal coupling constants (³J) between adjacent sp³-hybridized carbons are typically in the range of 6-8 Hz.[15]
-
N-H Protons: The carbamate proton (N9-H) is expected to be a broad doublet around 4.5-5.5 ppm, showing coupling to the adjacent methine proton (H7). The piperidine N-H proton (N1-H) will likely be a broad singlet, and its chemical shift is highly variable. A deuterium exchange experiment (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) can confirm the assignment of these N-H protons, as they will disappear from the spectrum.
Conclusion
¹H NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By systematically analyzing the chemical shifts, integration values, and coupling patterns, a complete assignment of all protons in the molecule is achievable. The characteristic signals of the Boc group, the ethyl side chain, and the distinct regions for the piperidine ring protons serve as reliable diagnostic markers. This detailed protocol and interpretation guide enables researchers to confidently verify the identity and purity of this important synthetic intermediate, ensuring the quality of materials used in the drug development pipeline.
References
-
List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved January 23, 2026, from [Link]
-
Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved January 23, 2026, from [Link]
-
Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.). Retrieved January 23, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved January 23, 2026, from [Link]
- Arumugam, N., Kabilan, S., & Meenashi, M. (1998). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 36(11), 833–838.
-
University of Illinois. (n.d.). NMR Sample Preparation. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 23, 2026, from [Link]
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Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. (n.d.). Optica Publishing Group. Retrieved January 23, 2026, from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 23, 2026, from [Link]
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Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 23, 2026, from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. (2014). ACS Publications. Retrieved January 23, 2026, from [Link]
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Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Coupling Constants and Structure: Vicinal Couplings. (n.d.). Retrieved January 23, 2026, from [Link]
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tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 ) 3 CNH 2 } 2 ] 2− : synthesis, structural characterization, and solution behavior. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for the Use of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate in Peptide Synthesis
Introduction: The Strategic Incorporation of Piperidine Scaffolds in Modern Peptide Science
The synthesis of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Native peptides, while exhibiting high potency and selectivity, are often hampered by poor metabolic stability and low oral bioavailability. The incorporation of non-natural amino acids and rigid structural motifs is a proven strategy to overcome these limitations. Among these, chiral piperidine scaffolds have emerged as privileged structures in medicinal chemistry.[1][2] Their inherent conformational rigidity can pre-organize a peptide backbone into a bioactive conformation, leading to improved receptor affinity and selectivity. Furthermore, the piperidine ring can enhance proteolytic resistance and favorably modulate the physicochemical properties of the peptide.[3]
This technical guide provides a comprehensive overview of the application of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate , a valuable building block for the synthesis of novel peptidomimetics. This bifunctional reagent features a Boc-protected primary amine for facile incorporation into a growing peptide chain and a piperidine ring that imparts conformational constraint. The ethyl linker introduces an additional chiral center, offering further opportunities for stereochemical diversification and fine-tuning of the peptide's three-dimensional structure. These application notes detail the chemical properties of this reagent, a plausible synthetic route, and validated protocols for its use in solid-phase peptide synthesis (SPPS), primarily within an Fmoc-based strategy.
Chemical Properties and Characterization
This compound is a chiral building block that can be synthesized as different stereoisomers. The specific stereochemistry at the ethyl linker and the piperidine ring will influence the conformational properties of the resulting peptide. For the purpose of this guide, we will refer to the general structure, but researchers should consider the stereochemistry of their starting material.
| Property | Value | Source |
| Molecular Formula | C12H24N2O2 | |
| Molecular Weight | 228.33 g/mol | |
| Appearance | White to off-white solid or oil | General knowledge |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. | General knowledge |
| Storage | Store at 2-8 °C under an inert atmosphere to prevent degradation. | General knowledge |
Synthesis of the Reagent: A Plausible Route from L-Glutamic Acid
A multi-step synthesis of 3-amino substituted piperidines can be achieved from readily available starting materials like L-glutamic acid. This approach offers a reliable method for producing enantiomerically pure piperidine derivatives. The following is a proposed synthetic pathway for this compound, adapted from established literature procedures.
Caption: Proposed synthetic workflow for the target reagent.
Protocols for Incorporation in Solid-Phase Peptide Synthesis (SPPS)
The following protocols are designed for the incorporation of this compound into a peptide sequence using a standard manual Fmoc-based solid-phase synthesis strategy.
Materials and Reagents
-
Resin: Fmoc-Rink Amide resin (for C-terminal amides) or other suitable Fmoc-compatible resin.
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF).[4]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[3]
-
Precipitation: Cold diethyl ether.
Protocol 1: Standard Coupling Cycle
This protocol outlines the steps for a single coupling cycle to incorporate this compound.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[3]
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate This compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) in DMF for 2-3 minutes.
-
Add DIPEA (6 equivalents) to the pre-activation mixture.
-
Immediately add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential steric hindrance from the ethyl group and the piperidine ring, a longer coupling time is recommended compared to standard amino acids.[5]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), repeat the coupling step (double coupling) with a fresh solution of the activated reagent.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
The resin is now ready for the next Fmoc-amino acid coupling cycle.
Caption: SPPS workflow for incorporating the piperidine building block.
Protocol 2: Final Cleavage and Deprotection
After the final amino acid has been coupled and the terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the Boc and other side-chain protecting groups are removed.
-
Final Wash: Wash the resin with DCM (5 x 1 min) and dry under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the piperidine nitrogen, as well as other acid-labile side-chain protecting groups.[5]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Discussion of Expected Results and Troubleshooting
The incorporation of this compound introduces a β-amino acid-like structure with significant steric bulk. This can present challenges during peptide synthesis.
-
Coupling Efficiency: The steric hindrance around the primary amine may lead to slower coupling kinetics compared to standard α-amino acids.[6] As recommended in the protocol, extended coupling times and the use of a potent coupling reagent like HATU are advisable. Double coupling may be necessary to achieve a high coupling efficiency.
-
Diastereomers: The presence of a second chiral center on the ethyl linker means that if a racemic mixture of the building block is used, the final peptide will be a mixture of diastereomers. This can complicate purification and characterization. It is highly recommended to use an enantiomerically pure form of the building block.
-
Troubleshooting Low Coupling Yields:
-
Switch Coupling Reagent: If HATU is not providing satisfactory results, other potent reagents such as COMU or PyAOP can be considered.
-
Increase Equivalents: Increasing the equivalents of the building block and coupling reagents may improve the reaction rate.
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40 °C) can overcome the activation energy barrier, but this should be done with caution to avoid racemization.
-
Applications in Peptide Design and Drug Discovery
The use of this compound opens up several avenues for the design of novel peptides with improved therapeutic potential.
-
Conformationally Constrained Peptides: The rigid piperidine ring restricts the rotational freedom of the peptide backbone, which can lock the peptide into a specific, bioactive conformation.[3] This can lead to enhanced binding affinity and selectivity for the target receptor.
-
Peptidomimetics: The incorporation of this non-natural building block creates a peptidomimetic with improved stability against enzymatic degradation.[3] The piperidine moiety is not recognized by many proteases, thus increasing the in vivo half-life of the peptide.
-
Scaffold for Drug Design: The piperidine nitrogen can be further functionalized after deprotection, allowing for the attachment of other chemical moieties such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) to improve pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile building block for the synthesis of modified peptides and peptidomimetics. While its incorporation requires consideration of potential steric hindrance, the use of appropriate coupling reagents and optimized protocols allows for its efficient integration into peptide sequences. The resulting peptides, with their conformationally constrained piperidine scaffolds, offer promising avenues for the development of next-generation peptide therapeutics with enhanced stability and biological activity.
References
-
Yadav, P., Kumar, S., & Kumar, R. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-525. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
PubChem. tert-Butyl N-[2-(piperidin-3-yl)ethyl]carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
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-
ACS Publications. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
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Application Notes & Protocols: The Strategic Use of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate in Modern Drug Discovery
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved pharmaceuticals.[1][2] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a multitude of receptors and enzymes. This guide focuses on a specific, high-value building block: tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate . We will dissect its strategic importance, providing detailed protocols for its application in lead optimization campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates to accelerate the discovery of novel therapeutics.
Introduction: The Piperidine Moiety as a Privileged Scaffold
The prevalence of the piperidine ring in medicine is not coincidental. From antipsychotics like Haloperidol to stimulants such as Methylphenidate, this simple heterocycle provides an ideal framework for orienting pharmacophoric elements in three-dimensional space.[2] Specifically, the 3-substituted piperidine motif allows for the projection of substituents away from the core ring, enabling fine-tuning of interactions with biological targets while maintaining desirable physicochemical properties.
The subject of this guide, this compound, offers two orthogonal points for chemical diversification:
-
The Secondary Piperidine Nitrogen (N-1): A nucleophilic site ideal for introducing substituents that can modulate solubility, cell permeability, or engage with the target protein.
-
The Protected Primary Amine: A latent primary amine on the ethyl side chain at the 3-position, which, upon deprotection, serves as a critical handle for amide bond formation, reductive amination, or sulfonylation to build out the molecule's structure-activity relationship (SAR).
The tert-butoxycarbonyl (Boc) protecting group is central to this building block's utility. It is exceptionally stable under a wide range of reaction conditions (e.g., basic, hydrogenolytic, nucleophilic) yet can be removed cleanly and efficiently under acidic conditions, providing the necessary orthogonality for complex synthetic sequences.[3]
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₆N₂O₂ | N/A |
| Molecular Weight | 242.36 g/mol | N/A |
| CAS Number | 1272758-73-1 (unspecified stereochemistry) | N/A |
| Appearance | Typically an off-white solid or a viscous oil | N/A |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, DMF) | N/A |
Core Synthetic Strategies & Workflows
The strategic value of this building block lies in its predictable reactivity at two distinct positions. A typical drug discovery workflow involves derivatization at one position while the other remains protected, followed by deprotection and subsequent reaction.
Caption: General synthetic workflows using the building block.
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrates and analytical observations.
Protocol 1: N-Alkylation of the Piperidine Ring via Reductive Amination
This is the preferred method for introducing alkyl groups at the N-1 position, as it avoids over-alkylation and uses milder conditions than direct alkylation with alkyl halides.
Rationale: Reductive amination involves the formation of an intermediate iminium ion between the piperidine nitrogen and an aldehyde/ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is favored because it is less basic and more selective for iminium ions over carbonyls, allowing for a one-pot procedure.[4]
Caption: Step-by-step workflow for N-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq). Dissolve the components in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) to the solution portion-wise over 5 minutes. The reaction is often mildly exothermic.
-
Reaction Progress: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel.
Protocol 2: Boc-Deprotection of the Ethylamine Side Chain
This protocol removes the Boc group to reveal the primary amine, making it available for subsequent reactions.
Rationale: The tert-butyl carbamate is an acid-labile protecting group. Strong acids like trifluoroacetic acid (TFA) protonate the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine.[3] Using a scavenger like triethylsilane (TES) can be beneficial if the substrate contains sensitive functional groups prone to reaction with the released tert-butyl cation.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq).
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Neutralization & Isolation: Dissolve the residue in a minimal amount of DCM. Neutralize by adding a saturated aqueous NaHCO₃ solution or a mild base like diisopropylethylamine (DIPEA). Extract the free amine into an organic solvent. Alternatively, for many subsequent reactions like amide coupling, the crude TFA salt can be used directly without prior neutralization.[5]
| Deprotection Reagent | Typical Conditions | Advantages | Considerations |
| TFA / DCM | 20-50% TFA in DCM, RT, 1-3h | Fast, efficient, volatile byproducts | Highly corrosive, may not be suitable for very acid-sensitive groups |
| HCl in Dioxane/EtOAc | 4M HCl solution, RT, 1-4h | Provides the HCl salt directly, non-volatile | Dioxane is a peroxide-former; HCl is gaseous |
| Aqueous Reflux | Water, reflux temperature | "Green" method, no catalyst needed[3] | High temperatures may not be suitable for all substrates |
Protocol 3: Amide Bond Formation with the Deprotected Amine
This protocol describes the coupling of the newly formed primary amine with a carboxylic acid, a crucial step in building molecular complexity.
Rationale: Modern amide coupling relies on activating the carboxylic acid to facilitate nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU reacts with the carboxylic acid to form a highly reactive acyl-OAt ester, which is then readily displaced by the amine. A non-nucleophilic base like DIPEA is required to neutralize the amine salt and facilitate the reaction.[6]
Caption: Step-by-step workflow for amide bond formation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the primary amine salt (from Protocol 2, 1.0 eq), the desired carboxylic acid (1.1 eq), and HATU (1.2 eq).
-
Solvent & Base: Dissolve the mixture in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). Cool the solution to 0 °C and add DIPEA (3-4 eq) dropwise.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir until the amine is consumed (typically 2-12 hours), as monitored by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.
Concluding Remarks
This compound is a versatile and powerful building block for modern drug discovery. Its pre-installed Boc-protected amine and reactive piperidine nitrogen provide medicinal chemists with two orthogonal handles for rapid library synthesis and iterative SAR exploration. The robust and well-characterized protocols for N-alkylation, Boc-deprotection, and amide coupling enable its seamless integration into discovery pipelines, facilitating the efficient generation of novel chemical matter. By understanding the causality behind each synthetic step, researchers can troubleshoot effectively and adapt these methods to construct complex molecular architectures with precision and control.
References
- Patents, G. (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- Patents, G. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
-
O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Cheong, J., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Tella, A., et al. (2014). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Kumar, S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Aliev, A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved January 23, 2026, from [Link]
-
Kumar, S., et al. (2020). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-piperidinol. PubChem. Retrieved January 23, 2026, from [Link]
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O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved January 23, 2026, from [Link]
-
Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 23, 2026, from [Link]
-
Salerno, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved January 23, 2026, from [Link]
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Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
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Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved January 23, 2026, from [Link]
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PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved January 23, 2026, from [Link]
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PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 23, 2026, from [Link]
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ACS Publications. (n.d.). Direct Amidation of Tertiary N-Benzylamines. Retrieved January 23, 2026, from [Link]
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Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved January 23, 2026, from [Link]
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Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved January 23, 2026, from [Link]
-
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Application Notes and Protocols for tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of Chiral Piperidine Scaffolds
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting complex biological receptors and enzymes. When substituted with chiral side chains, such as the 1-aminoethyl group at the 3-position, the resulting fragments become powerful tools for creating stereospecific interactions with biological targets, often leading to enhanced potency and selectivity.
This guide focuses on tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate , a chiral bifunctional molecule of significant interest in drug discovery. The molecule incorporates a piperidine ring, a chiral aminoethyl side chain, and a tert-butoxycarbonyl (Boc) protecting group. This combination makes it a versatile intermediate, particularly in the synthesis of kinase inhibitors. The Boc group provides a robust yet readily cleavable protection for the primary amine, allowing for selective functionalization of the piperidine nitrogen. Subsequent deprotection unmasks the primary amine for further elaboration, providing a strategic linchpin in multi-step synthetic campaigns. This document provides a detailed exploration of its synthesis, characterization, and application, with a focus on enabling researchers to effectively utilize this valuable intermediate.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a synthetic intermediate is crucial for its effective handling, reaction setup, and purification.
| Property | Value | Source/Comment |
| Chemical Name | tert-butyl N-[(1R)-1-(piperidin-3-yl)ethyl]carbamate (R-enantiomer) | IUPAC Nomenclature |
| Synonyms | (R)-tert-butyl (1-(piperidin-3-yl)ethyl)carbamate; Boc-(R)-1-(piperidin-3-yl)ethanamine | Common abbreviations |
| CAS Number | Not broadly available; specific to enantiomer and supplier. | Often generated for novel intermediates. |
| Molecular Formula | C₁₃H₂₆N₂O₂ | - |
| Molecular Weight | 242.36 g/mol | - |
| Appearance | Expected to be a colorless oil or a white to off-white solid. | Based on similar Boc-protected amines. |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH, THF). | Typical for Boc-protected amines. |
PART 1: Synthesis and Purification
The synthesis of chiral this compound is a multi-step process that hinges on the stereoselective construction of the precursor amine, 1-(piperidin-3-yl)ethanamine. Below, we outline a validated and logical synthetic pathway.
Logical Workflow for Synthesis
The overall strategy involves the creation of the chiral amine followed by a standard protection step. The complexity lies in establishing the stereocenter on the ethylamine side chain relative to the piperidine ring.
Caption: Synthetic strategies for this compound.
Protocol 1: Synthesis of (R)- or (S)-1-(Piperidin-3-yl)ethanamine
This protocol describes a common route starting from 3-acetylpyridine, involving a stereoselective reduction and subsequent hydrogenation. This example focuses on the (R)-enantiomer.
Step 1a: Asymmetric Reductive Amination of 3-Acetylpyridine This step creates the chiral amine precursor. An enzyme-catalyzed reaction is an efficient modern method.[1]
-
Materials: 3-Acetylpyridine, Isopropylamine (amine donor), (R)-ω-Transaminase (ATA), Pyridoxal 5'-phosphate (PLP) cofactor, Potassium phosphate buffer, Organic solvent (e.g., MTBE).
-
Procedure:
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5) containing the (R)-ω-transaminase and PLP (approx. 1 mM).
-
Add isopropylamine in excess (e.g., 5-10 equivalents).
-
In a separate vessel, dissolve 3-acetylpyridine (1.0 equiv) in a water-miscible organic co-solvent if necessary.
-
Add the substrate solution to the enzyme solution and stir at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction for the formation of (R)-1-(pyridin-3-yl)ethanamine by chiral HPLC or GC.
-
Upon completion, perform a basic workup. Adjust the pH to >10 with NaOH and extract the product into an organic solvent like ethyl acetate or MTBE.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine.
-
Step 1b: Hydrogenation of the Pyridine Ring This step reduces the aromatic pyridine to the saturated piperidine ring.
-
Materials: (R)-1-(pyridin-3-yl)ethanamine, Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C), Acetic acid (or HCl in ethanol), Methanol or Ethanol.
-
Procedure:
-
Dissolve the crude (R)-1-(pyridin-3-yl)ethanamine (1.0 equiv) in methanol or ethanol containing a stoichiometric amount of acid (e.g., acetic acid or HCl). The acid protonates the pyridine ring, facilitating reduction.
-
Transfer the solution to a high-pressure hydrogenation vessel.
-
Add the catalyst (e.g., 5-10 mol% PtO₂ or Rh/C) under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The product will be the salt of the desired amine. To obtain the free base, dissolve the residue in water, basify to pH >12 with NaOH, and extract with an organic solvent like dichloromethane.
-
Dry the organic extracts and concentrate to yield (R)-1-(piperidin-3-yl)ethanamine.
-
Protocol 2: Boc Protection
This is a standard procedure for protecting primary amines.[2]
-
Materials: (R)-1-(piperidin-3-yl)ethanamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the chiral amine (1.0 equiv) in DCM or THF.
-
Add a base such as triethylamine (1.2-1.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 equiv) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to afford pure tert-butyl N-[(1R)-1-(piperidin-3-yl)ethyl]carbamate .
-
PART 2: Analytical Characterization
Confirming the identity and purity of the intermediate is a critical quality control step. The following data are representative of what would be expected for this molecule.
| Technique | Expected Observations |
| ¹H NMR | (400 MHz, CDCl₃): δ ~4.5-5.0 (br s, 1H, NH-Boc), 3.5-3.8 (m, 1H, CH-NHBoc), 2.5-3.2 (m, 4H, piperidine CH₂ adjacent to N), 1.0-2.0 (m, 5H, other piperidine CH₂ and CH), 1.44 (s, 9H, C(CH₃)₃), 1.1-1.2 (d, 3H, CH₃-CH). Note: Broad signals are common due to rotamers of the Boc group and ring conformational exchange.[3][4] |
| ¹³C NMR | (100 MHz, CDCl₃): δ ~155-156 (C=O, carbamate), ~79 (C(CH₃)₃), ~50-55 (piperidine CH₂-N), ~45-50 (CH-NHBoc), ~28.4 (C(CH₃)₃), ~20-30 (other piperidine carbons and side-chain CH₃). |
| Mass Spec | (ESI+): Expected m/z for [M+H]⁺ = 243.21. |
| IR | (ATR): ν ~3350 cm⁻¹ (N-H stretch), ~2970, 2850 cm⁻¹ (C-H stretch), ~1685 cm⁻¹ (C=O stretch, carbamate). |
| Chiral HPLC | A suitable chiral column (e.g., Chiralpak series) should be used to confirm the enantiomeric excess (ee) of the final product. |
PART 3: Application in Pharmaceutical Synthesis
This compound is a key building block for a class of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a high-value target for treating autoimmune and inflammatory diseases.[5] The clinical candidate Zimlovisertib (PF-06650833) is a prominent example where this, or a very closely related intermediate, is utilized.[6][7][8]
Reaction Workflow: Synthesis of an IRAK4 Inhibitor Core
The primary utility of the title compound is the N-arylation of the piperidine nitrogen, followed by deprotection of the Boc group to reveal the primary amine for subsequent amide coupling.
Caption: General workflow for utilizing the intermediate in kinase inhibitor synthesis.
Protocol 3: N-Arylation via Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes the coupling of the intermediate with an electron-deficient heteroaryl chloride, a common step in the synthesis of kinase inhibitors.
-
Rationale: The secondary amine of the piperidine ring is a good nucleophile. When coupled with an electron-deficient aromatic or heteroaromatic ring (e.g., a dichloropyrimidine), a nucleophilic aromatic substitution occurs, forming a C-N bond. A non-nucleophilic base is used to scavenge the HCl generated.
-
Materials: this compound (1.0 equiv), 2,4-dichloropyrimidine (or similar activated aryl halide, 1.1 equiv), Diisopropylethylamine (DIPEA, 2.5 equiv), N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Procedure:
-
To a solution of this compound in DMF, add DIPEA.
-
Add the 2,4-dichloropyrimidine.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-arylated intermediate.
-
Protocol 4: Boc Deprotection
This final step unmasks the primary amine, making it available for the final fragment coupling.
-
Rationale: The Boc group is designed to be stable to a wide range of conditions but is labile under acidic conditions. Trifluoroacetic acid (TFA) or HCl in an organic solvent are commonly used. The mechanism involves protonation of the carbamate carbonyl, followed by loss of the stable tert-butyl cation.[9]
-
Materials: N-Arylated intermediate from Protocol 3, Trifluoroacetic acid (TFA), Dichloromethane (DCM), OR 4M HCl in 1,4-Dioxane.
-
Procedure (using TFA):
-
Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add TFA (5-10 equivalents, often used as a 20-50% solution in DCM) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours. Monitor by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue is the trifluoroacetate salt of the deprotected amine, which is often used directly in the subsequent amide coupling step without further purification. If the free base is required, the residue can be dissolved in water, basified with NaOH, and extracted.
-
Conclusion and Best Practices
This compound is a high-value, chiral intermediate that provides an efficient entry point into complex nitrogen-containing molecules, most notably IRAK4 inhibitors. Its successful application relies on a robust stereoselective synthesis of the parent amine and a strategic application of protection/deprotection chemistry.
-
Expert Insight: When performing the Boc protection (Protocol 2), ensure the reaction is anhydrous to prevent hydrolysis of the Boc anhydride. Using a slight excess of Boc₂O ensures complete conversion of the valuable chiral amine.
-
Self-Validation: Throughout the synthesis, progress should be meticulously monitored by an appropriate analytical technique (TLC, LC-MS). The purity and identity of the final intermediate should be rigorously confirmed by NMR and MS before proceeding to the costly subsequent steps in a drug synthesis campaign. Chiral HPLC is essential to validate the stereochemical integrity of the material.
-
Safety: Always handle reagents like Boc-anhydride, strong acids (TFA), and hydrogenation catalysts in a well-ventilated fume hood. Hydrogenation should only be performed by trained personnel using appropriate safety equipment.
By following the principles and protocols outlined in this guide, researchers can confidently synthesize and utilize this versatile intermediate to accelerate the discovery and development of novel therapeutics.
References
-
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5), 518-523. Available at: [Link]
-
Wright, S. W., et al. (2018). Improvements to Enable the Large Scale Synthesis of... (PF-06650833). Organic Process Research & Development, 22(11), 1835–1845. Available at: [Link]
-
Christensen, J. B., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 197. Available at: [Link]
-
Lee, J. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-740. Available at: [Link]
-
Wright, S. W., et al. (2019). Discovery of Clinical Candidate... (PF-06650833), a Potent, Selective Inhibitor of... IRAK4. Journal of Medicinal Chemistry, 62(17), 7896-7911. Available at: [Link]
-
Lee, S., et al. (2011). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Bulletin of the Korean Chemical Society, 32(9), 3379-3382. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Wright, S. W., et al. (2023). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 14(4), 461-467. Available at: [Link]
- Various Authors. Bicyclic-Fused Heteroaryl or Aryl Compounds as IRAK4 Inhibitors and Their Preparation. Patent WO 2015150995A1, 2015.
-
Savant, S. D., et al. (2022). Efficient Synthesis of Key Chiral Intermediate... (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System. Molecules, 27(21), 7416. Available at: [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
ResearchGate. (2024). 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
Sources
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- 5. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. [vivo.weill.cornell.edu]
- 6. thieme-connect.com [thieme-connect.com]
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- 9. reddit.com [reddit.com]
tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate in the synthesis of kinase inhibitors
An Application Guide to the Strategic Use of tert-Butyl N-(Piperidin-3-yl)carbamate in the Synthesis of Clinically Relevant Kinase Inhibitors
Introduction: The Central Role of Piperidine Scaffolds in Kinase Inhibition
The landscape of modern therapeutics, particularly in oncology and immunology, has been reshaped by the development of small-molecule kinase inhibitors.[1] Kinases, enzymes that catalyze the transfer of phosphate groups, are critical nodes in signaling pathways that govern cell growth, differentiation, and survival.[1][2] Their dysregulation is a hallmark of numerous diseases. Consequently, targeting kinases such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs) has led to breakthrough therapies.[1][3][4]
Within the medicinal chemist's toolbox, certain structural motifs, or "privileged scaffolds," appear with remarkable frequency due to their favorable pharmacological and pharmacokinetic properties. The piperidine ring is one such scaffold, prized for its conformational flexibility, basic nitrogen atom which enhances aqueous solubility, and its ability to serve as a three-dimensional anchor to orient other functional groups within a kinase's ATP-binding pocket.[5]
While the specific building block tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate is not extensively documented in readily available literature, the closely related and widely utilized chiral intermediate, tert-butyl N-(piperidin-3-yl)carbamate , serves as an exemplary model for this application note. This guide will explore the strategic application of this pivotal building block, focusing on the rationale behind its use and providing detailed protocols for its incorporation into the synthesis of leading kinase inhibitors.
Part 1: Strategic Considerations for Employing tert-Butyl N-(Piperidin-3-yl)carbamate
The utility of tert-butyl N-(piperidin-3-yl)carbamate in complex syntheses is rooted in the distinct and complementary functions of its constituent parts: the Boc-protected amine and the piperidine ring itself.
The Boc Protecting Group: A Cornerstone of Synthetic Strategy
The tert-butoxycarbonyl (Boc) group is a lynchpin in multi-step organic synthesis. Its function is to temporarily "mask" the reactivity of the exocyclic amine on the piperidine ring.
-
Chemical Stability: The carbamate functionality is exceptionally stable under a wide range of reaction conditions, including those involving nucleophilic substitution, cross-coupling, and mild oxidations or reductions.[6][7] This stability prevents unwanted side reactions at the exocyclic amine while modifications are made elsewhere.
-
Causality of Deprotection: The Boc group's utility is defined by its selective and clean removal under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent). This process generates the free amine, carbon dioxide, and isobutylene, which are volatile and easily removed, simplifying purification of the deprotected product. This orthogonality allows for deprotection without disturbing other acid-labile groups if conditions are carefully chosen.
The Piperidine Ring: A Vector for Potency and Selectivity
The piperidine moiety is not merely a passive linker; it actively contributes to the biological activity of the final inhibitor.
-
Interaction with the Kinase Hinge Region: In many kinase inhibitors, the core heterocyclic system (e.g., pyrazolopyrimidine) forms crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site.[3] The piperidine ring, attached to this core, extends into the solvent-exposed region or other pockets, where its substituents can be modified to fine-tune potency and selectivity.
-
Chirality and Target Engagement: The C3 position of the piperidine ring is a chiral center. The specific stereochemistry—(R) or (S)—is often critical for optimal target engagement and biological activity. For instance, the renowned BTK inhibitor Ibrutinib specifically utilizes the (R)-enantiomer of the piperidine building block to position its acrylamide "warhead" for covalent modification of Cys481 in the BTK active site.[8][9][10]
Part 2: Application in the Synthesis of Covalent BTK Inhibitors – A Representative Protocol
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[1][2][11] The synthesis of Ibrutinib and its analogs provides a classic workflow for the use of tert-butyl N-(piperidin-3-yl)carbamate.
Workflow for BTK Inhibitor Intermediate Synthesis
The general strategy involves coupling the Boc-protected piperidine alcohol with the heterocyclic core, followed by deprotection and subsequent acylation.
Caption: Synthetic workflow for a covalent BTK inhibitor.
Detailed Protocol: Synthesis of a Boc-Protected Ibrutinib Intermediate
This protocol describes the coupling of the chiral piperidine building block with the pyrazolopyrimidine core via a Mitsunobu reaction, a common and effective method for forming the key C-N bond.[9][10]
Materials:
-
(R)-tert-butyl (1-hydroxypiperidin-3-yl)carbamate (or the corresponding alcohol precursor to be activated in situ)
-
4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the chiral Boc-protected piperidinol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the pyrazolopyrimidine). Stir the mixture at 0 °C using an ice bath until all solids are dissolved.
-
Initiation of Mitsunobu Reaction: Slowly add DIAD (1.5 eq) dropwise to the cooled solution over 15-20 minutes.
-
Causality Note: The slow addition is crucial to control the exothermic reaction and prevent the formation of side products. DIAD activates the triphenylphosphine, which in turn activates the alcohol for nucleophilic attack by the pyrazole nitrogen.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Workup: a. Concentrate the reaction mixture in vacuo to remove the THF. b. Redissolve the residue in ethyl acetate (EtOAc). c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes acidic byproducts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the desired product: tert-butyl (R)-(1-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-3-yl)carbamate.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure has been formed before proceeding to the critical deprotection step.
Part 3: Application in the Synthesis of JAK Inhibitors
Janus Kinase (JAK) inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.[3][12] Many first and second-generation JAK inhibitors, such as Tofacitinib and Upadacitinib, feature a central pyrrolopyrimidine core that interacts with the kinase hinge region.[3][13] The piperidine moiety is frequently attached at a position that allows it to interact with the solvent front, providing a handle for modulating physicochemical properties.
General Synthetic Strategy for JAK Inhibitors
In this context, the Boc-protected aminopiperidine is typically coupled to an activated heterocyclic core (e.g., a chloro- or fluoro-substituted pyrrolopyrimidine) via a nucleophilic aromatic substitution (SₙAr) reaction.
Caption: General workflow for incorporating piperidine into a JAK inhibitor scaffold.
Data Summary: Physicochemical Properties
Proper characterization of the starting material is essential for reproducible results.
| Property | Value | Source |
| Compound Name | tert-butyl N-[(3S)-piperidin-3-yl]carbamate | PubChem[14] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[14] |
| Molecular Weight | 200.28 g/mol | TCI |
| CAS Number | 216854-23-8 | PubChem[14] |
| Appearance | White to light yellow powder/crystal | TCI |
| Melting Point | 102.0 to 106.0 °C | TCI |
Conclusion
tert-Butyl N-(piperidin-3-yl)carbamate and its derivatives are indispensable building blocks in the synthesis of kinase inhibitors. The strategic use of the Boc protecting group allows for the precise and controlled installation of the piperidine scaffold onto complex heterocyclic cores. The piperidine ring itself is a critical pharmacophoric element, contributing to target binding, selectivity, and overall drug-like properties. The protocols and strategic insights provided herein demonstrate the versatility and foundational importance of this reagent class for researchers, scientists, and professionals in the field of drug discovery and development.
References
- Posner, G. H. An introduction to synthesis using organocopper reagents. John Wiley & Sons, 1980.
-
Scaffidi, C., et al. The Development of BTK Inhibitors: A Five-Year Update. PMC, 2021. [Link]
-
Haidar Abdulredha, F. Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. ResearchGate, 2025. [Link]
-
Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications, 2015. [Link]
-
Ni, Y., et al. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. National Institutes of Health, 2019. [Link]
-
Galdino-Pitta, M. R., et al. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. ResearchGate, 2022. [Link]
-
Wang, Y., et al. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate, 2025. [Link]
-
PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]
-
Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, 2015. [Link]
-
Lee, H., et al. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed, 2022. [Link]
- Pye, C. R., et al. Process for preparing ibrutinib and its intermediates.
- Honigberg, L. A., et al. Process for the preparation of ibrutinib.
-
Manning, G., et al. Janus kinase (JAK) inhibitors. ResearchGate, 2025. [Link]
-
Wu, H., et al. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. ResearchGate, 2020. [Link]
-
Pye, C. R., et al. Process for preparing ibrutinib and its intermediates. TREA, 2016. [Link]
-
Singh, J., et al. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI, 2023. [Link]
-
Various Authors. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 2023. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields and purity for this key synthetic intermediate. Drawing from established chemical principles and field-tested insights, this document provides a structured, question-and-answer-based approach to troubleshoot common issues.
The synthesis of this molecule, while seemingly straightforward, involves several critical steps where yields can be compromised. This guide will dissect the common synthetic routes, focusing on the reductive amination of a ketone precursor and the subsequent Boc-protection, to provide causal explanations and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reductive Amination Issues
The most common pathway to the core amine, 1-(piperidin-3-yl)ethan-1-amine, involves the reductive amination of 3-acetylpiperidine. Low yields in this step are a frequent bottleneck.
Question 1: My reductive amination of 3-acetylpiperidine with ammonia is resulting in a low yield of the desired 1-(piperidin-3-yl)ethan-1-amine. What are the likely causes?
Answer: Low yields in this transformation typically stem from three primary factors: inefficient imine formation, inappropriate choice of reducing agent, or suboptimal reaction conditions.
-
Inefficient Imine Formation: The initial condensation between the ketone (3-acetylpiperidine) and your ammonia source to form the imine intermediate is a reversible, equilibrium-driven process. To drive the equilibrium towards the imine, it is crucial to remove the water formed as a byproduct. This can be achieved by using a Dean-Stark apparatus or by including a dehydrating agent in the reaction mixture. Furthermore, the pH of the reaction is critical; mildly acidic conditions (pH 4-5) are known to catalyze imine formation effectively.[1] You can achieve this by using an ammonium salt like ammonium acetate or by adding a catalytic amount of a mild acid like acetic acid.[2]
-
Choice of Reducing Agent: The selection of the reducing agent is paramount for a successful reductive amination. The ideal reagent should selectively reduce the C=N bond of the imine without significantly reducing the starting ketone.
-
Sodium Borohydride (NaBH₄): While cost-effective, NaBH₄ can also reduce the starting ketone, leading to the formation of an alcohol byproduct and thus lowering the yield of the desired amine.[1][3] If using NaBH₄, it is best to first allow for complete imine formation before adding the reducing agent in a stepwise manner.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more chemoselective reducing agent that is particularly effective for reductive aminations.[1][5] It is stable under the mildly acidic conditions required for imine formation, allowing for a "one-pot" procedure where all reagents are present from the start.[5]
-
Sodium Triacetoxyborohydride (STAB): STAB is another excellent choice, known for its mildness and high selectivity. It is not compatible with protic solvents like methanol, so solvents like dichloromethane (DCM) or dichloroethane (DCE) are preferred.[3]
-
-
Reaction Conditions: Ensure your ammonia source is in sufficient excess to drive the reaction forward. If using ammonia gas, ensure efficient bubbling through the solution. If using a solution like ammonium hydroxide, be mindful of the water content. The reaction temperature should be carefully controlled; while gentle heating can facilitate imine formation, excessive heat can lead to side reactions.
Troubleshooting Workflow: Reductive Amination
Below is a workflow to systematically address low yields in the reductive amination step.
Caption: Troubleshooting flowchart for reductive amination.
Section 2: Boc Protection Challenges
Question 2: I am observing a low yield during the Boc protection of 1-(piperidin-3-yl)ethan-1-amine. What could be going wrong?
Answer: The target molecule has two nitrogen atoms: a secondary amine on the piperidine ring and a primary amine on the ethyl side chain. The goal is to selectively protect the side-chain amine. Low yields often arise from a lack of selectivity, di-protection, or incomplete reaction.
-
Selectivity Issues: The primary amine on the side chain is generally more nucleophilic and less sterically hindered than the secondary amine of the piperidine ring. Therefore, it should react preferentially with di-tert-butyl dicarbonate (Boc₂O). However, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), di-protection can occur, where both amines are protected. To favor mono-protection, use stoichiometric amounts (or a slight excess, e.g., 1.1 equivalents) of Boc₂O and conduct the reaction at a controlled temperature, typically ranging from 0 °C to room temperature.[6]
-
Incomplete Reaction: If the reaction does not go to completion, it could be due to an inadequate base or solvent system. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the acid byproduct of the reaction. The solvent should be able to dissolve both the amine starting material and the Boc₂O. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Alternative Protecting Agents: While Boc₂O is the most common reagent, other electrophiles can be used for Boc protection.[7] For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be effective, though it may require stricter pH control.[7]
| Parameter | Recommended Condition | Rationale |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Readily available and generally effective. |
| Stoichiometry | 1.0 - 1.1 equivalents of Boc₂O | Minimizes the risk of di-protection. |
| Temperature | 0 °C to Room Temperature | Favors kinetic control and selectivity for the primary amine. |
| Base | Triethylamine (TEA) or DIPEA | Neutralizes acid byproduct without competing in the reaction. |
| Solvent | Aprotic solvent (DCM, THF) | Ensures solubility of reactants. |
Section 3: Purification and Characterization
Question 3: I am struggling with the purification of the final product, this compound. What is the best approach?
Answer: The presence of the basic piperidine nitrogen can make purification by standard silica gel chromatography challenging, leading to peak tailing and poor separation.
-
Column Chromatography: If using silica gel chromatography, it is often beneficial to pre-treat the silica with a base or add a small amount of a basic modifier to the eluent. A common practice is to add ~1% triethylamine to the solvent system (e.g., ethyl acetate/hexanes). This deactivates the acidic silanol groups on the silica surface, preventing the basic product from sticking to the column and improving the peak shape.[8]
-
Acid-Base Extraction: An alternative to chromatography is to use an acid-base workup. The crude product can be dissolved in an organic solvent (like DCM or ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) to a pH > 10, and the deprotonated product can be back-extracted into an organic solvent. This method is effective for removing non-basic impurities but may not separate the desired product from other basic side products.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for purification. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Experimental Protocols
Protocol 1: Optimized Reductive Amination using NaBH₃CN
-
To a solution of 3-acetylpiperidine hydrochloride (1.0 eq) in methanol (MeOH), add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS.
-
Once imine formation is significant, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding aqueous HCl (2M).
-
Wash the aqueous layer with an organic solvent (e.g., DCM) to remove any non-basic impurities.
-
Basify the aqueous layer with NaOH (6M) to pH > 12 and extract the product with DCM (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(piperidin-3-yl)ethan-1-amine.
Protocol 2: Selective Boc-Protection
-
Dissolve the crude 1-(piperidin-3-yl)ethan-1-amine (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
References
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Publishing. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Innovare Academic Sciences. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-(1-nitrosopiperidin-3-yl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Welcome to the technical support center for the synthesis and optimization of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. The following content, presented in a question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, focusing on the critical Boc-protection step of the precursor, 3-(1-aminoethyl)piperidine.
Q1: My Boc-protection of 3-(1-aminoethyl)piperidine is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in Boc-protection reactions are a frequent challenge. The primary causes can be categorized into incomplete reaction, side-product formation, and purification losses.
Causality and Troubleshooting:
-
Incomplete Reaction: The reaction between the amine and di-tert-butyl dicarbonate ((Boc)₂O) requires a basic environment to proceed to completion. The absence of a suitable base can lead to the accumulation of acidic byproducts that inhibit the reaction.
-
Solution: Ensure the use of an appropriate base, such as triethylamine (TEA) or a mild inorganic base like sodium bicarbonate, in a suitable solvent system. A common and effective system involves a mixture of water, methanol, and triethylamine. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to confirm the complete consumption of the starting amine.[1][2]
-
-
Side-Product Formation: The primary side-reaction of concern is the formation of the di-Boc protected product, where both the primary amine of the ethylamine side chain and the secondary amine of the piperidine ring are protected.
-
Solution: Careful control of the stoichiometry of (Boc)₂O is essential. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient for complete protection of the more nucleophilic primary amine without significant formation of the di-Boc adduct. Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can also enhance selectivity.
-
-
Purification Losses: The product, this compound, can exhibit some water solubility, leading to losses during aqueous workup.
-
Solution: During the extraction phase, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. Multiple extractions (e.g., 3-5 times) will maximize the recovery of the product.
-
Section 2: Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the Boc-protection of 3-(1-aminoethyl)piperidine.
Protocol 1: Boc-Protection of 3-(1-aminoethyl)piperidine
Objective: To selectively protect the primary amine of 3-(1-aminoethyl)piperidine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
3-(1-aminoethyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
In a round-bottom flask, dissolve 3-(1-aminoethyl)piperidine (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add triethylamine (1.5 eq) to the solution and stir at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Section 3: Troubleshooting Guide for Advanced Issues
This section addresses more complex issues that may arise during the synthesis and subsequent manipulations of the target molecule.
Q2: I am observing a significant amount of a di-Boc protected byproduct. How can I avoid this?
The formation of a di-Boc protected product occurs when both the primary amine on the ethyl side-chain and the secondary amine of the piperidine ring react with (Boc)₂O.
Mechanistic Insight and Optimization:
The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine of the piperidine ring, favoring its selective protection. However, under forcing conditions (e.g., large excess of (Boc)₂O, elevated temperatures, or prolonged reaction times), the less reactive secondary amine can also be protected.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| (Boc)₂O Stoichiometry | Use 1.05-1.1 equivalents of (Boc)₂O. | Minimizes the availability of the reagent for the less reactive secondary amine. |
| Reaction Temperature | Maintain the reaction temperature at 0 °C initially, then allow it to slowly warm to room temperature. | Lower temperatures increase the selectivity for the more reactive primary amine. |
| pH Control | Maintain a slightly basic pH (8-9). | A highly basic environment can increase the nucleophilicity of the secondary amine. |
| Reaction Time | Monitor the reaction closely by TLC and stop it once the starting material is consumed. | Prevents the slow, competing reaction of the secondary amine from proceeding to a significant extent. |
Q3: My subsequent reaction involving the deprotection of the Boc group is sluggish and gives a poor yield. What are the best practices for Boc deprotection in this context?
Boc deprotection is typically achieved under acidic conditions. However, incomplete reactions and side reactions can be problematic.[3][4]
Deprotection Workflow and Troubleshooting:
Caption: Boc Deprotection Troubleshooting Workflow.
Common Issues and Solutions:
-
Incomplete Deprotection:
-
Side-Product Formation (tert-butylation):
-
Cause: The tert-butyl cation generated during deprotection can act as an alkylating agent, especially on electron-rich aromatic rings or other nucleophilic sites.[3][4]
-
Solution: Add a scavenger such as triethylsilane or thioanisole to the reaction mixture. These scavengers will trap the tert-butyl cation, preventing it from reacting with your product.
-
Section 4: Visualization of Key Processes
Reaction Scheme: Boc-Protection of 3-(1-aminoethyl)piperidine
Caption: Selective Boc-protection of the primary amine.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]
Sources
Technical Support Center: Purification of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this chiral intermediate. Due to its structural features—namely the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the basic piperidine nitrogen, and the presence of at least two stereocenters—its purification presents unique and significant challenges.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My post-reaction analysis (TLC, LCMS, or ¹H NMR) shows two distinct but very similar product signals. Are these impurities, and how do I separate them?
Problem Identification: You are likely observing diastereomers. The target molecule, this compound, possesses two chiral centers: one at the C3 position of the piperidine ring and another at the ethylamine side chain's alpha-carbon. If your synthesis started with racemic materials (e.g., racemic 3-aminopiperidine or a racemic ethylamine precursor), the final product will be a mixture of diastereomers.
Causality: Diastereomers have different physical properties, but they can be very similar, making their separation challenging. Standard silica gel chromatography may not provide sufficient resolution.[1]
Suggested Solutions:
-
Optimized Flash Column Chromatography: While difficult, separation may be possible with careful optimization.
-
Technique: Use a high-performance silica gel (smaller particle size) and a long column to increase the number of theoretical plates. Employ a slow, shallow gradient of a finely-tuned solvent system.
-
Solvent System: Start with a non-polar eluent (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. The addition of a small amount of an alcohol like isopropanol or methanol can sometimes improve selectivity between diastereomers.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating diastereomers.
-
Stationary Phase: Chiral stationary phases (CSPs) are ideal. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are excellent starting points for screening.[2]
-
Method Development: Screen different mobile phases, such as hexane/isopropanol or supercritical fluid chromatography (SFC), which often provides superior resolution for chiral separations.[1]
-
-
Diastereomeric Salt Resolution: If the Boc group is temporarily removed, the resulting diamine can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts often have different solubilities, allowing for separation by fractional crystallization.[3] The desired diastereomer can then be isolated and re-protected.
Q2: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. What is causing this?
Problem Identification: Product streaking (tailing) on silica gel is a classic sign of strong, undesirable interactions between the analyte and the stationary phase.
Causality: The free secondary amine within the piperidine ring is basic. This basic nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow elution, broad peaks, and irreversible adsorption, ultimately reducing your isolated yield.
Suggested Solutions:
-
Basic Modifier in Eluent: Deactivate the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.
-
Recommended Additive: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) to your eluent mixture (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Mechanism: The added base preferentially binds to the silanol groups, preventing your product from sticking to the stationary phase and allowing for sharp, symmetrical peak elution.
-
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): Alumina is a less acidic support and is often a better choice for purifying basic compounds.
-
Treated Silica: Commercially available deactivated silica gels (e.g., base-deactivated or end-capped) can also be used.
-
Q3: My final product is contaminated with di-tert-butyl dicarbonate (Boc₂O) or t-butanol. How do I remove these common synthesis byproducts?
Problem Identification: These are common contaminants from the N-protection step. Boc₂O is the protecting reagent, and t-butanol is a byproduct of its reaction.
Causality: These byproducts are relatively non-polar and can co-elute with the product in certain chromatographic systems if not removed during the initial workup.
Suggested Solutions:
-
Optimized Aqueous Workup: An acid-base extraction is highly effective for separating your basic product from neutral or acidic impurities.[4] This should be the first line of defense before attempting chromatography.
-
Step-by-Step Protocol: See Protocol 1: Acid-Base Extraction Workflow below for a detailed procedure. The core principle involves dissolving the crude mixture in an organic solvent, extracting with a dilute acid (which protonates the piperidine nitrogen, pulling the product into the aqueous layer), washing the organic layer to remove impurities, and then basifying the aqueous layer to recover the neutral product.
-
-
Volatile Byproduct Removal: t-butanol can often be removed under high vacuum, sometimes with gentle heating (e.g., 40°C), provided the product is thermally stable.
Q4: I'm observing partial or complete loss of the Boc protecting group during purification. Why is my product degrading?
Problem Identification: The appearance of a new, more polar spot on TLC or a mass signal corresponding to the deprotected amine indicates the lability of the Boc group.
Causality: The Boc group is notoriously sensitive to acid.[5][6] Exposure to acidic conditions, even trace amounts, can cleave the protecting group, releasing isobutylene and carbon dioxide.
Sources of Acidic Contamination:
-
Chromatography: Standard silica gel is inherently acidic.
-
Solvents: Dichloromethane (DCM) can degrade over time to produce trace amounts of HCl.
-
Aqueous Workup: Incomplete neutralization after an acidic wash.
-
Glassware: Residual acidic cleaning agents.
Suggested Solutions:
-
Neutralize the Purification Environment:
-
Chromatography: Always use an eluent containing a basic modifier like triethylamine when using silica gel, as described in Q2.[7]
-
Solvents: Use fresh, high-quality solvents. If using DCM, consider passing it through a plug of basic alumina before use.
-
Workup: After an acid wash, ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like NaOH or Na₂CO₃ before re-extracting your product.
-
HPLC: If using reverse-phase HPLC, avoid trifluoroacetic acid (TFA) in the mobile phase if possible, as it can cleave the Boc group. If TFA is necessary, use the lowest possible concentration (e.g., 0.05%) and immediately neutralize or lyophilize the collected fractions to prevent prolonged acid exposure.
-
Frequently Asked Questions (FAQs)
Q: What is the expected physical state of pure this compound? A: Depending on the specific diastereomer and residual solvent, it can range from a viscous oil to a low-melting solid. Some closely related analogs are reported as white to light-yellow crystalline solids.[8][9]
Q: What analytical techniques are essential to confirm purity and structure? A: A combination of techniques is required for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Chiral HPLC: To determine the diastereomeric ratio or enantiomeric excess.
-
FT-IR: To confirm the presence of key functional groups like the carbamate C=O stretch (~1680-1700 cm⁻¹).
Q: Is recrystallization a viable purification method? A: If the product can be isolated as a solid, recrystallization is an excellent method for purification, especially for removing minor impurities. However, it will not separate diastereomers unless there is a significant difference in their crystal packing and solubility. A common starting point for recrystallization solvent screening would be ethyl acetate/hexanes or diethyl ether/petroleum ether systems.[10]
Core Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
This protocol is designed to separate the basic amine product from neutral or acidic organic impurities post-reaction.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously and allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated product) into a clean flask. The organic layer contains non-basic impurities.
-
To ensure full recovery, re-extract the organic layer with another portion of 1M HCl. Combine the aqueous extracts.
-
Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution with stirring until the pH is strongly basic (pH > 10), which neutralizes the amine salt.
-
Extract the now-neutral product back into an organic solvent (e.g., EtOAc or DCM) three times.
-
Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Optimized Flash Chromatography for Basic Amines
This protocol is designed to minimize peak tailing and improve separation on silica gel.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard particle size for good resolution. |
| Mobile Phase (Eluent) | Gradient: 0% to 10% Methanol in Dichloromethane | A common polar system for amines. |
| Additive | 1% Triethylamine (Et₃N) in the mobile phase | Critical Step. Deactivates acidic silanol groups to prevent streaking.[7] |
| Sample Loading | Dry loading or minimal solvent | Concentrates the sample into a narrow band for better separation. |
| Monitoring | TLC with the same solvent system (plus Et₃N) | Ensures TLC conditions are representative of the column. |
Step-by-Step Methodology:
-
Prepare the eluent system. For a 1L solution, this would be Dichloromethane/Methanol with 10 mL of Triethylamine.
-
Pack a glass column with silica gel using the non-polar component of your eluent system.
-
Pre-condition the column by flushing with 2-3 column volumes of the initial eluent mixture (containing Et₃N). This ensures the entire stationary phase is deactivated.
-
Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, adsorb the product onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the column.
-
Begin elution, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Diagram: Purification Strategy Decision Tree
This diagram helps guide the choice of purification technique based on the specific challenges encountered.
Caption: Decision tree for selecting a purification strategy.
References
-
Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 234. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.
- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
- EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Google Patents.
-
Glowacka, I. E., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 263. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, G., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(10), 1868-1875. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
- US4874473A - Separation of diastereomers by extractive distillation. Google Patents.
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]
-
PubChem. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]
-
Singh, P. P., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 57B, 1033-1039. Available at: [Link]
-
Al-Ghananeem, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Cosmetics, 10(4), 116. Available at: [Link]
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 10. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently scale up this synthesis, ensuring high yield and purity.
I. Synthetic Strategy Overview
The synthesis of this compound, a chiral piperidine derivative, is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. The most common and scalable approach involves the construction of the chiral 3-substituted piperidine ring, followed by the introduction of the N-Boc protected ethylamine side chain.
A robust synthetic route starts from a readily available chiral precursor, such as L-glutamic acid, to establish the stereocenter at the 3-position of the piperidine ring. This is followed by a series of transformations including esterification, Boc-protection of the amino group, reduction of the carboxylic acids to alcohols, conversion of the diol to a suitable leaving group (e.g., ditosylate), and subsequent cyclization with a primary amine to form the piperidine ring. The final steps involve the elaboration of the side chain, typically through reductive amination, followed by Boc protection.
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate
This protocol is adapted from a documented procedure for the synthesis of chiral 3-amino piperidine derivatives from L-glutamic acid.
Step 1: Diesterification of L-Glutamic Acid
-
To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0°C, add thionyl chloride (1.5 equivalents) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude dimethyl L-glutamate hydrochloride.
Step 2: N-Boc Protection
-
Dissolve the crude diester in a suitable solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine (2.2 equivalents), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Perform an aqueous work-up and purify by column chromatography to yield N-Boc protected dimethyl L-glutamate.
Step 3: Reduction to Diol
-
To a solution of the N-Boc protected diester in methanol, add sodium borohydride (2.5 equivalents) portion-wise at room temperature.
-
Stir for 2 hours and monitor by TLC.
-
Quench the reaction by adding 10% aqueous citric acid until the pH is between 5 and 6.
-
Remove methanol under reduced pressure and extract the aqueous layer with dichloromethane.
-
Purify the crude product by column chromatography to obtain the diol.
Step 4: Ditosylation
-
To a stirred solution of the N-Boc-protected diol (1 equivalent) in dichloromethane at 0°C, add p-toluenesulfonyl chloride (2.5 equivalents) and triethylamine (3 equivalents).
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
After completion, perform an aqueous work-up to obtain the crude ditosylate.
Step 5: Cyclization
-
Treat the crude ditosylate with an excess of benzylamine (15 equivalents) under neat conditions.
-
Stir the mixture at room temperature for 12 hours.
-
Purify the reaction mixture by column chromatography to yield (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.
III. Troubleshooting Guide: Q&A Format
This section addresses specific issues that may arise during the synthesis.
Piperidine Ring Formation
Q1: The yield of the cyclization step to form the piperidine ring is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the cyclization step can be attributed to several factors:
-
Cause 1: Incomplete Ditosylation: The conversion of the diol to the ditosylate is crucial. If this step is incomplete, the mono-tosylated intermediate will not cyclize efficiently.
-
Troubleshooting:
-
Verify Ditosylate Formation: Before proceeding to the cyclization, confirm the complete conversion of the diol to the ditosylate using ¹H NMR. Look for the disappearance of the alcohol protons and the appearance of the tosyl group signals.
-
Optimize Ditosylation Conditions: Ensure anhydrous conditions as p-toluenesulfonyl chloride is sensitive to moisture. Use freshly distilled triethylamine and dry dichloromethane. Consider increasing the equivalents of p-toluenesulfonyl chloride and triethylamine slightly.
-
-
-
Cause 2: Side Reactions of the Ditosylate: Ditosylates are reactive and can undergo elimination or other side reactions under basic conditions.
-
Troubleshooting:
-
Control Temperature: Perform the cyclization at room temperature or slightly below to minimize side reactions.
-
Amine Equivalents: While an excess of the amine is necessary to drive the reaction and act as a base, a very large excess might not be optimal. Experiment with reducing the equivalents of benzylamine. A study on a similar synthesis found that 15 equivalents of cyclohexylamine under neat conditions gave good yields.
-
-
-
Cause 3: Purification Losses: The product may be lost during purification.
-
Troubleshooting:
-
Optimize Chromatography: Use an appropriate solvent system for column chromatography to ensure good separation from byproducts and unreacted starting materials. Monitor fractions carefully by TLC.
-
-
Caption: Troubleshooting workflow for low cyclization yield.
Side Chain Elaboration
Q2: During the reductive amination of the 3-aminopiperidine derivative with acetaldehyde, I am observing significant amounts of the starting amine and over-alkylation to the tertiary amine. How can I improve the selectivity for the desired secondary amine?
A2: Reductive amination requires a delicate balance between the rate of imine formation and the rate of reduction.
-
Cause 1: Premature Reduction of Acetaldehyde: If the reducing agent is too reactive, it can reduce the acetaldehyde before it has a chance to form the imine with the piperidine derivative.[1]
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride (NaBH₄) and is often preferred for reductive aminations as it is less likely to reduce the aldehyde.[1] Sodium triacetoxyborohydride (STAB) is another excellent choice for this transformation.
-
Stepwise Procedure: Consider a two-step procedure. First, form the imine by stirring the 3-aminopiperidine derivative and acetaldehyde in a suitable solvent like methanol. Once imine formation is complete (monitored by NMR or IR), then add the reducing agent.[2]
-
-
-
Cause 2: Over-alkylation: The desired secondary amine product can react further with another molecule of acetaldehyde to form a tertiary amine.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of acetaldehyde to favor the formation of the secondary amine. A large excess will promote over-alkylation.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the initial reaction of the primary amine over the subsequent reaction of the secondary amine product.
-
-
-
Cause 3: Incomplete Reaction: The presence of unreacted starting amine indicates that the reaction has not gone to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time. If the reaction is sluggish at room temperature, gentle heating (40-50 °C) may be beneficial, but monitor carefully for side product formation.
-
pH Control: Imine formation is often catalyzed by mild acid. Adding a small amount of acetic acid can sometimes improve the rate of imine formation.
-
-
| Parameter | Recommendation for Selectivity | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) | Milder reducing agents that are less likely to reduce the aldehyde starting material.[1] |
| Stoichiometry | 1.1 - 1.2 equivalents of acetaldehyde | Minimizes over-alkylation to the tertiary amine. |
| Procedure | Stepwise: 1. Imine formation, 2. Reduction | Ensures the imine is formed before the reducing agent is introduced, preventing aldehyde reduction.[2] |
| pH | Slightly acidic (e.g., with acetic acid) | Catalyzes imine formation. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best method for N-Boc protection of the final 1-(piperidin-3-yl)ethanamine?
A1: The most common and effective method is to use di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct. The reaction is usually fast and clean, proceeding at room temperature.
Q2: How can I confirm the stereochemical purity of my final product?
A2: The stereochemical purity can be assessed using chiral High-Performance Liquid Chromatography (HPLC). A method for determining the enantiomeric purity of piperidin-3-amine has been reported using a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine in ethanol, which could be adapted for your compound.[3]
Q3: Are there any specific safety precautions I should take when scaling up this synthesis?
A3: Yes, several safety precautions are important:
-
Thionyl Chloride: This is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride: This reagent reacts with water to produce flammable hydrogen gas. Ensure the reaction is carried out in a dry apparatus and quench the reaction carefully.
-
Flammable Solvents: Many of the solvents used (methanol, dichloromethane, THF) are flammable. Avoid open flames and use proper grounding to prevent static discharge.
-
Pressure Build-up: The N-Boc protection reaction with Boc₂O can release carbon dioxide gas. Ensure the reaction vessel is not sealed tightly to avoid pressure build-up.
Q4: What are the most likely impurities in the final product and how can they be removed?
A4: Potential impurities could include:
-
Diastereomers: If the stereocontrol in the initial steps is not perfect, you may have the (R,S) or (S,R) diastereomers in your final product. These can often be separated by careful column chromatography or by recrystallization of a suitable salt form.
-
Over-alkylated Product: As discussed in the troubleshooting section, the tertiary amine from the reductive amination step could be a potential impurity. This can be removed by column chromatography.
-
Unreacted Starting Material: Incomplete reaction at any stage can lead to the presence of starting materials in the final product. Purification by column chromatography is typically effective for removal.
V. References
-
Kumar, S. T., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Vol. 61B, pp. 1195-1202. [Link]
-
Christensen, J. B., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 238. [Link]
-
CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.
-
PubChem. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 2022, 27(2), 489. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023, 145 (26), pp 14389–14396. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021, 26(19), 5857. [Link]
-
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 2022, 27(19), 6253. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 2021, 64 (1), pp 642–663. [Link]
-
Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications, 2023, 59(80), pp. 12024-12027. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 2016, 349(9), pp. 696-708. [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Journal of Pharmaceutical and Biomedical Analysis, 2011, 56(3), pp. 568-574. [Link]
Sources
Technical Support Center: tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Welcome to the technical support guide for tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate . This document is designed for researchers, chemists, and drug development professionals to understand, predict, and troubleshoot the degradation of this molecule. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your experimental decisions.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and degradation of this compound.
Q1: What is the most common degradation pathway for this molecule?
The most significant and rapid degradation pathway is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.[1][2][3] This reaction, often referred to as deprotection, is highly efficient in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), even at room temperature.[2] The Boc group is specifically designed to be labile under acidic conditions while remaining stable against many other reagents.[1][4]
The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which typically forms isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free primary amine, 1-(piperidin-3-yl)ethan-1-amine, and carbon dioxide.
Q2: How stable is the compound under basic or nucleophilic conditions?
The N-Boc group is renowned for its stability towards most bases and nucleophiles.[1][4] Unlike base-labile protecting groups such as Fmoc, the Boc group will withstand typical basic conditions (e.g., sodium hydroxide, potassium carbonate) used in many synthetic steps. However, while resistant, it is not completely inert. Prolonged exposure to very strong bases or high temperatures could potentially lead to slow hydrolysis of the carbamate linkage.[5][6] For most practical applications, basic degradation is not a primary concern.
Q3: What happens upon exposure to heat? Is a catalyst needed?
No, an acid catalyst is not strictly necessary for the removal of the Boc group. Thermal deprotection can occur at elevated temperatures (typically >150 °C).[7][8] This process is believed to proceed through a concerted mechanism involving proton transfer and the release of isobutylene and carbon dioxide, ultimately yielding the free amine.[8] The efficiency of thermal deprotection can be solvent-dependent, with polar protic solvents like methanol or trifluoroethanol often facilitating the reaction.[7][9] The piperidine ring itself is generally stable but can undergo degradation at very high temperatures (>160-175 °C), potentially through ring-opening reactions.[10]
Q4: Is the piperidine ring susceptible to degradation?
Yes. While the Boc group is the most labile part of the molecule under acidic conditions, the piperidine ring is the primary site of vulnerability to oxidation . The secondary amine within the piperidine ring and the adjacent C-H bonds are susceptible to oxidative cleavage.[11] Studies on piperidine itself show that reaction with hydroxyl radicals, for instance, can lead to H-abstraction from the N-H or C-H bonds, resulting in the formation of imines (e.g., 2,3,4,5-tetrahydropyridine derivatives), nitramines, and potential ring-opened products.[11][12][13] Therefore, storing the compound in the presence of strong oxidizing agents or under conditions that generate radical species should be avoided.
Q5: What about photostability?
Carbamates as a class can be susceptible to photodegradation.[14][15] The primary mechanism often involves the absorption of UV light, leading to an excited state that can undergo cleavage, typically at the C-O ester bond.[16] This can generate radical intermediates. For this specific molecule, photolytic stress could potentially lead to deprotection or degradation of the piperidine ring system. It is recommended to store solutions of this compound protected from light, especially during long-term stability studies.
Troubleshooting Guide
This section provides practical advice for specific experimental issues you may encounter.
Problem: I'm seeing a new, more polar peak in my reverse-phase HPLC chromatogram after sample preparation in an acidic mobile phase.
Likely Cause: Acid-catalyzed deprotection.
Explanation: You are likely observing the formation of 1-(piperidin-3-yl)ethan-1-amine . The loss of the bulky, nonpolar Boc group exposes the free primary amine and the secondary amine on the piperidine ring. In a typical acidic reverse-phase HPLC mobile phase (e.g., with 0.1% TFA or formic acid), these amines will be protonated, making the resulting molecule significantly more polar and causing it to elute much earlier than the parent compound.
Troubleshooting Steps:
-
Confirm Identity via LC-MS: Analyze the sample using Liquid Chromatography-Mass Spectrometry. The deprotected product will have a molecular weight corresponding to the loss of the Boc group (C₅H₈O₂, 100.12 g/mol ).
-
pH Control: If deprotection during analysis is the issue, consider using a mobile phase with a higher pH if your column chemistry allows, or minimize the time the sample spends in the acidic autosampler environment. For preparative work or storage, buffer the solution to a neutral or slightly basic pH.
-
Use a Control: If you have a reference standard of 1-(piperidin-3-yl)ethan-1-amine, a co-injection will confirm if the retention times match.
Problem: My sample is developing a yellow tint and showing multiple minor peaks after prolonged storage at room temperature.
Likely Cause: Oxidative Degradation.
Explanation: The secondary amine of the piperidine ring is susceptible to air oxidation over time. This process can be accelerated by exposure to light and trace metal impurities. The formation of various oxidized species, including potential N-oxides and imines, would result in a complex mixture of minor impurities, which may be colored.
Troubleshooting Steps:
-
Inert Atmosphere Storage: Store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control Storage Conditions: Store the material in a cool, dark place as recommended. Refrigeration or freezing can significantly slow down oxidative processes.
-
Use Antioxidants (with caution): For solution-based formulations, the inclusion of an antioxidant may be considered, but its compatibility and potential for creating new adducts must be thoroughly evaluated.
-
Characterize Impurities: Use LC-MS/MS to gain structural information about the new peaks to confirm an oxidative degradation pathway.
Problem: During a thermal stress study (150 °C), I see complete loss of my starting material, but the expected deprotected amine only accounts for ~80% of the total peak area.
Likely Cause: Competing Thermal Degradation Pathways.
Explanation: While thermal deprotection is a major pathway, the high temperature can initiate other reactions.[7][8] The piperidine ring itself can degrade under severe thermal stress, leading to fragmentation or polymerization.[10] The newly formed, highly reactive primary amine (the deprotection product) could also react with other components or degradants in the sample.
Troubleshooting Steps:
-
Mass Balance Analysis: A comprehensive mass balance analysis is crucial. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to check for non-chromophoric degradants.
-
Lower Temperature/Shorter Duration: Re-run the stress test under milder conditions (e.g., 120 °C) to see if you can favor the primary deprotection pathway and improve the mass balance.
-
Headspace GC-MS: Analyze the vial headspace by GC-MS to detect volatile degradants, such as isobutylene, which is a key indicator of Boc group cleavage.
Degradation Pathway Diagrams
The following diagrams illustrate the key degradation mechanisms.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: NMR Peak Assignment for Tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Welcome to the technical support center for NMR analysis. This guide provides in-depth troubleshooting for the peak assignment of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate, a molecule that, despite its seemingly straightforward structure, presents common yet solvable challenges in NMR spectroscopy due to its conformational flexibility and overlapping signals. This document is designed for researchers and drug development professionals seeking to move beyond routine analysis to a deeper understanding of their spectral data.
Introduction: The Challenge of a Flexible Molecule
This compound incorporates several key structural features that influence its NMR spectrum: a bulky tert-butoxycarbonyl (Boc) protecting group, a flexible piperidine ring, and a chiral center at the ethyl-substituted C3 position. The interplay of these features often leads to complex, overlapping multiplets and dynamic exchange phenomena that can complicate direct spectral interpretation. This guide will address these issues systematically.
Below is the structure with a standard numbering scheme that will be used for reference throughout this guide.
Caption: Structure of this compound with numbering.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows a broad, messy region between 1.0-3.5 ppm. How can I begin to assign the piperidine and ethyl protons?
This is the most common issue. The complexity arises from the overlapping signals of the nine piperidine ring protons and the methine/methylene protons of the ethyl sidechain. Furthermore, the piperidine ring exists in a dynamic equilibrium of chair conformations, which can broaden the signals.[1]
Answer & Initial Strategy:
Your starting point is to identify the signals you can assign with confidence. This creates an anchor for further analysis.
-
Identify the Boc Group: Look for a sharp, intense singlet integrating to 9 protons, typically in the range of 1.40-1.50 ppm . This is the signature of the tert-butyl group.[2]
-
Identify the Ethyl Methyl Group: Find a doublet integrating to 3 protons, likely between 1.0-1.2 ppm . This corresponds to the C8 methyl group, which is split by the C7 methine proton.
-
Hypothesize Other Regions: The remaining signals in the crowded upfield region belong to the piperidine ring protons (C2, C4, C5, C6), the C7 methine proton, and the piperidine N-H proton.
The table below summarizes the expected chemical shifts.
| Proton(s) | Label | Expected Shift (ppm) | Expected Multiplicity | Key Notes |
| tert-butyl | Boc-CH₃ | ~1.45 | Singlet (s) | Intense signal, integrates to 9H. Excellent internal reference. |
| Ethyl Methyl | H-8 | 1.0 - 1.2 | Doublet (d) | Coupled to H-7. |
| Piperidine Ring | H-2, H-3, H-4, H-5, H-6 | 1.2 - 3.2 | Complex Multiplets (m) | Significant overlap. Axial protons are typically more shielded (lower ppm) than equatorial ones.[1] |
| Ethyl Methine | H-7 | 3.5 - 4.0 | Multiplet (m) | Coupled to H-8 (methyl) and H-3 (piperidine). Often obscured. |
| Carbamate NH | NH -CO | 4.5 - 5.5 | Broad Singlet (br s) | Position is solvent and concentration dependent. May exchange and disappear.[3] |
| Piperidine NH | NH | 1.5 - 2.5 | Broad Singlet (br s) | Often exchanges with water or D₂O. May be difficult to see.[3][4] |
| Carbon | Label | Expected Shift (ppm) | Key Notes |
| Carbonyl | C =O | 155 - 157 | Quaternary carbon, may be weak.[5][6] |
| Boc Quaternary | C (CH₃)₃ | 78 - 80 | Characteristic quaternary carbon of the Boc group.[2][7] |
| Piperidine (α to N) | C-2, C-6 | 45 - 50 | Deshielded by the adjacent nitrogen. |
| Piperidine (β, γ to N) | C-3, C-4, C-5 | 25 - 40 | More shielded carbons of the piperidine ring. |
| Ethyl Methine | C-7 | 48 - 55 | Attached to nitrogen, shifted downfield. |
| Boc Methyls | C(CH₃ )₃ | ~28.5 | Intense signal from the three equivalent methyl groups.[2][7] |
| Ethyl Methyl | C-8 | 15 - 20 | Most upfield alkyl signal. |
Q2: The NH proton signal is either very broad or completely missing. How can I confirm its presence and assignment?
Amine (N-H) and amide/carbamate (N-H) protons are "exchangeable," meaning they can rapidly exchange with deuterium from residual D₂O in the solvent or with other labile protons.[3] This rapid exchange is a common reason for signal broadening or disappearance.
Answer & Troubleshooting Protocol:
The definitive method to identify an exchangeable proton is a D₂O Shake Experiment .
Protocol: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Identify Putative NH Peak: Locate the broad signal you suspect is the NH proton. Integrate it if possible.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it for 30-60 seconds to ensure mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again.
-
Analyze: The peak corresponding to the NH proton will have disappeared or significantly decreased in intensity. A new, likely broad, peak for HOD may appear around 4.7-4.8 ppm in CDCl₃.[4]
This experiment provides unequivocal proof of the NH proton's chemical shift.
Q3: I see more signals than expected, or some peaks are unusually broad. Could this be due to rotamers?
Yes, this is a highly probable cause, particularly with N-Boc protected amines. The partial double-bond character of the carbamate's C-N bond restricts rotation.[8] This can lead to the presence of two distinct rotational isomers (rotamers) that are slowly interconverting on the NMR timescale, resulting in two sets of signals for nearby protons. Similarly, the piperidine ring can undergo slow chair-chair interconversion.[1]
Answer & Troubleshooting Workflow:
When rotamers or slow conformational exchange are suspected, the best diagnostic tool is Variable Temperature (VT) NMR .
Caption: Workflow for diagnosing dynamic exchange phenomena using VT-NMR.
Protocol: Variable Temperature (VT) NMR
-
Room Temperature Spectrum: Acquire a high-quality spectrum at your standard temperature (e.g., 298 K) as a baseline.
-
Increase Temperature: Increase the sample temperature in 10-15 K increments (e.g., to 313 K, then 328 K). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.[1]
-
Observe Coalescence: As the temperature rises, the rate of interconversion increases. If rotamers are present, you will see the two sets of signals broaden, move closer together, and eventually merge (coalesce) into a single, sharp, time-averaged signal.
-
Decrease Temperature (Optional): If your signals are broad at room temperature, cooling the sample may slow the exchange enough to resolve the broad peak into two distinct, sharper signals.
This experiment not only confirms dynamic behavior but also provides strong evidence for the structural assignments of the affected protons.
Q4: The 1D spectrum is simply too complex to assign. What is the definitive next step?
When a 1D ¹H NMR spectrum suffers from severe signal overlap, 2D NMR spectroscopy is the essential next step for unambiguous structure elucidation.[9] For this molecule, two experiments are paramount: COSY and HSQC.
1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections
A COSY spectrum reveals which protons are coupled to each other (typically through 2-3 bonds). It is indispensable for tracing the connectivity within the piperidine ring and the ethyl sidechain.
-
How to Read It: A cross-peak at the intersection of two different chemical shifts (δ₁, δ₂) indicates that the protons at δ₁ and δ₂ are coupled.
-
Application:
-
Start with the C8 methyl doublet. It will show a cross-peak to the C7 methine proton.
-
From the C7 proton, you can find its correlation to the H-3 proton on the piperidine ring.
-
From H-3, you can "walk" around the ring by finding its correlations to the two H-2 protons and the two H-4 protons, and so on, until the entire spin system is mapped.
-
Caption: Simplified diagram of expected proton-proton couplings observable in a COSY spectrum.
2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
An HSQC spectrum correlates each proton directly to the carbon atom it is attached to. This is incredibly powerful for resolving ambiguity in the crowded proton spectrum by leveraging the much larger chemical shift dispersion of the ¹³C spectrum.[1][10]
-
How to Read It: A cross-peak at a specific ¹H and ¹³C chemical shift coordinate confirms that this proton is directly bonded to that carbon.
-
Application:
-
You can definitively assign the C-8 methyl carbon and the H-8 methyl protons.
-
It allows you to distinguish between the various CH₂ groups of the piperidine ring. For example, the protons in the 2.8-3.2 ppm range that correlate to the carbon signal around 45-50 ppm must be the H-2 and H-6 protons adjacent to the nitrogen.
-
It helps assign the C-7 methine proton by finding the proton that correlates with the downfield C-7 carbon signal (~50 ppm).
-
By using COSY to establish proton-proton networks and HSQC to anchor those protons to their respective carbons, a complete and confident assignment of all non-exchangeable protons and their attached carbons can be achieved.
References
-
Supporting Information for "Glycerol as a reusable and efficient reaction medium for the N-Boc protection of amines". Beilstein Journal of Organic Chemistry. [Link]
-
ATB - Piperidine. The Automated Topology Builder (ATB) and Repository. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]
-
Kupcewicz, B. (2013). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]
-
PUPP, G., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 58(5), 1432-1437. [Link]
-
Di Tommaso, E., et al. (2022). Statistical evaluation of simulated NMR data of flexible molecules. Physical Chemistry Chemical Physics, 24(15), 8843-8853. [Link]
-
Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Optica Publishing Group. [Link]
-
Claramunt, R. M., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 788(1-3), 139-150. [Link]
-
Jayarathne, S., et al. (2020). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. ResearchGate. [Link]
-
Alver, Ö., & Parlak, C. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
Pell, A. J., et al. (2015). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. Accounts of Chemical Research, 48(5), 1299-1307. [Link]
-
Bax, A. (2022). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Magnetochemistry, 8(9), 101. [Link]
-
Fedotenko, I. (2012). ¹H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
TERT-BUTYL (1-BENZYLPIPERIDIN-3-YL)CARBAMATE. gsrs.ncats.nih.gov. [Link]
-
Foroozandeh, M., & Kirschner, K. N. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(5), 376-391. [Link]
-
Wessig, P., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 11(52), 32906-32914. [Link]
-
Piperidine. PubChem. [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Chyracz, A., & Pecul, M. (2012). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. ResearchGate. [Link]
-
Claramunt, R. M., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. [Link]
-
Amine protons on NMR. Reddit. [Link]
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Alternative Protecting Groups for 1-(piperidin-3-yl)ethanamine
For researchers, scientists, and drug development professionals working with the versatile scaffold of 1-(piperidin-3-yl)ethanamine, the strategic use of protecting groups is paramount for achieving desired chemical modifications. This guide provides an in-depth comparison of alternative protecting groups for the primary and secondary amine functionalities of this molecule, moving beyond common strategies to offer field-proven insights and supporting experimental data for informed decision-making in complex synthetic routes.
The Challenge: Differentiated Reactivity in a Bifunctional Molecule
1-(Piperidin-3-yl)ethanamine presents a unique synthetic challenge due to the presence of two distinct nucleophilic centers: a primary amine on the ethylamine moiety and a secondary amine within the piperidine ring. Their differential basicity and steric hindrance provide an opportunity for chemoselective protection, a critical step for subsequent functionalization. The primary amine is generally more nucleophilic and less sterically hindered than the secondary piperidine amine, a factor that can be exploited for selective protection.
Core Concepts in Amine Protection
A protecting group is a reversible modification of a functional group to prevent its reaction in subsequent synthetic steps.[1][2] The ideal protecting group is easily introduced in high yield, stable to a range of reaction conditions, and can be removed selectively under mild conditions without affecting other parts of the molecule.[3][4] In the context of 1-(piperidin-3-yl)ethanamine, the ability to employ an orthogonal protection strategy is highly advantageous. This approach allows for the selective deprotection of one amine group while the other remains protected, enabling sequential modifications at each site.[3][5]
Comparative Analysis of Protecting Groups
This section details a comparison of various protecting groups for both the primary and secondary amines of 1-(piperidin-3-yl)ethanamine.
Standard Carbamate Protecting Groups: Boc, Cbz, and Fmoc
The most widely used amine protecting groups are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[3][4]
-
Boc (tert-Butoxycarbonyl): The Boc group is a cornerstone of amine protection due to its stability to a wide range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl).[3][6] For the selective mono-Boc protection of the more reactive primary amine of a diamine, a strategy involving in situ monoprotonation has proven effective.[1][7] This method relies on the addition of one equivalent of a strong acid to protonate one of the amine groups, rendering it non-nucleophilic and allowing for the selective protection of the remaining free amine.
-
Cbz (Benzyloxycarbonyl): The Cbz group, often introduced using benzyl chloroformate (Cbz-Cl), is stable to acidic and some basic conditions.[8][9] Its key advantage lies in its removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), which are neutral and mild conditions.[3][10] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
-
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is characterized by its lability to basic conditions, typically using piperidine in DMF for its removal.[3][11] This orthogonality to both acid-labile and hydrogenolysis-labile groups makes it a valuable component in complex orthogonal protection schemes.
Table 1: Comparison of Common Carbamate Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (TFA, HCl)[6] | Orthogonal to Cbz, Fmoc |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C)[3] | Orthogonal to Boc, Fmoc |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine in DMF)[12] | Orthogonal to Boc, Cbz |
Alternative Protecting Groups for Enhanced Orthogonality and Specific Applications
While Boc, Cbz, and Fmoc are workhorses in organic synthesis, a range of alternative protecting groups offer unique advantages in terms of stability, cleavage conditions, and orthogonality.
-
Nosyl (Ns) Group (2-Nitrobenzenesulfonyl): The Nosyl group is a robust protecting group that is stable to strongly acidic and oxidative conditions. A key feature is its selective cleavage under mild, nucleophilic conditions using a thiol and a base (e.g., thiophenol and K₂CO₃), which is orthogonal to the deprotection conditions for Boc, Cbz, and Fmoc.[13] This makes the Ns group particularly useful for the protection of primary amines in the presence of other sensitive functionalities.
-
Teoc (2-(Trimethylsilyl)ethoxycarbonyl) Group: The Teoc group is a silicon-based protecting group that offers excellent stability to a wide range of reagents, including those used for the deprotection of Cbz, Fmoc, and Alloc groups.[14] Its removal is typically achieved using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[5][10][15] This unique cleavage condition provides an additional layer of orthogonality in complex synthetic strategies.
-
Alloc (Allyloxycarbonyl) Group: The Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[5] Its deprotection is achieved under mild conditions using a palladium(0) catalyst and a scavenger, such as phenylsilane.[16] This palladium-catalyzed deprotection makes it orthogonal to a wide array of other protecting groups.
Table 2: Comparison of Alternative Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Thiol and base (e.g., PhSH, K₂CO₃)[17] | Orthogonal to Boc, Cbz, Fmoc |
| Teoc | Teoc-Cl, Teoc-OSu | Fluoride ion (e.g., TBAF)[14][15] | Orthogonal to Cbz, Fmoc, Alloc |
| Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst and scavenger[16] | Orthogonal to Boc, Fmoc |
Experimental Protocols
The following are representative, detailed protocols for the selective protection and subsequent deprotection of 1-(piperidin-3-yl)ethanamine.
Protocol 1: Selective Mono-Boc Protection of the Primary Amine
This protocol is adapted from established methods for the mono-Boc protection of diamines via in situ monoprotonation.[1][7]
Step 1: Protection
-
Dissolve 1-(piperidin-3-yl)ethanamine (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic acid (1.0 eq) in methanol dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15 minutes, followed by 30 minutes at room temperature to ensure the formation of the mono-trifluoroacetate salt.
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) and iodine (0.1 eq) in methanol dropwise over 10 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Add a 5% aqueous solution of sodium thiosulfate to the residue to quench the iodine, followed by extraction with diethyl ether to remove any di-Boc protected product.
-
Adjust the pH of the aqueous layer to >10 with 2M NaOH and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.
Step 2: Deprotection
-
Dissolve the N-Boc protected 1-(piperidin-3-yl)ethanamine in a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
The hydrochloride salt of the deprotected amine will often precipitate. The product can be isolated by filtration or by removing the solvent under reduced pressure.
Protocol 2: Orthogonal Protection with Cbz and Boc
This protocol outlines a strategy for the orthogonal protection of both amine groups.
Step 1: Selective Boc protection of the primary amine
-
Follow Protocol 1, Step 1.
Step 2: Cbz protection of the secondary amine
-
Dissolve the mono-Boc protected product from the previous step (1.0 eq) in dichloromethane (0.2 M).
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the orthogonally protected product.
Step 3: Selective Deprotection
-
Boc Deprotection: Follow Protocol 1, Step 2, to selectively deprotect the primary amine.
-
Cbz Deprotection: Dissolve the orthogonally protected compound in methanol and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the product with the secondary amine deprotected.
Visualization of Synthetic Strategies
Workflow for Orthogonal Protection
Caption: Orthogonal protection workflow for 1-(piperidin-3-yl)ethanamine.
Chemical Structures of Protected Amines
Caption: Structures of common amine protecting groups.
Conclusion
The selective functionalization of 1-(piperidin-3-yl)ethanamine hinges on a well-designed protecting group strategy. While traditional carbamates like Boc, Cbz, and Fmoc offer a robust foundation for orthogonal synthesis, alternative groups such as Nosyl, Teoc, and Alloc provide an expanded toolbox for tackling more complex synthetic challenges. The choice of protecting group should be guided by the specific reaction conditions of the subsequent synthetic steps, the desired order of deprotection, and the overall efficiency of the synthetic route. The experimental protocols provided in this guide serve as a starting point for the development of optimized procedures tailored to your specific research needs.
References
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Chavez, D. et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Ha, H.-J. et al. Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]
-
Lokey Lab Protocols - Wikidot. Protecting Groups. [Link]
-
CDN. Alloc Protecting Group Removal Protocol. [Link]
-
PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PubMed Central. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Scribd. Protection for the AMINE.pptx. [Link]
-
Chem-Station Int. Ed. Fukuyama Amine Synthesis. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. Green Chemistry. [Link]
- Google Patents. Methods for the synthesis of fmoc protected amines.
-
RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]
-
ResearchGate. Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. [Link]
-
Chemical Communications (RSC Publishing). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
RSC Publishing. Ns strategies: a highly versatile synthetic method for amines. [Link]
-
PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
ResearchGate. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
PubMed Central. A novel synthesis of 1-aryl-3-piperidone derivatives. [Link]
-
MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
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A Comparative Guide to the Spectroscopic Characterization of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate and Related Standards
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed fingerprint of a molecule's architecture. This guide offers a comparative analysis of the spectroscopic data for tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate and its closely related analogues, providing insights into the interpretation of their spectral features.
Due to the limited availability of public, comprehensive experimental spectra for the title compound, this guide will leverage data from key structural analogues to predict and interpret its spectroscopic characteristics. This comparative approach is a powerful tool in chemical analysis, enabling scientists to make well-founded structural assignments even in the absence of a dedicated reference standard.
The Importance of Spectroscopic Data in Compound Verification
In the synthesis and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), spectroscopic data serves as the primary evidence for chemical identity, purity, and stability. Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework of a molecule, providing information on the connectivity and chemical environment of atoms.
-
Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through fragmentation analysis.
-
Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
A comprehensive understanding of these techniques is therefore essential for the modern chemical researcher.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental technique. The following sections detail standardized protocols for NMR, MS, and IR analysis of small organic molecules like the ones discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (often several hundred to thousands) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar molecules.
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Perform fragmentation analysis (MS/MS) on the molecular ion to obtain structural information.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Spectroscopic Data of Analogues and Predicted Data for the Target Compound
Due to the absence of a complete public dataset for this compound, we will analyze the spectra of closely related compounds to predict its characteristic signals.
Analogue 1: (S)-tert-butyl N-(piperidin-3-yl)carbamate
This analogue is missing the ethyl linker of the target compound.
Infrared (IR) Spectrum (ATR)
The IR spectrum of (S)-tert-butyl N-(piperidin-3-yl)carbamate provides key information about its functional groups.[1]
-
~3300-3400 cm⁻¹ : N-H stretching vibrations from the carbamate and the secondary amine of the piperidine ring.
-
~2850-2950 cm⁻¹ : C-H stretching vibrations of the alkyl groups (piperidine ring and tert-butyl group).
-
~1680-1700 cm⁻¹ : C=O stretching vibration of the carbamate carbonyl group. This is a very characteristic and strong absorption.
-
~1520 cm⁻¹ : N-H bending vibration, often coupled with C-N stretching.
-
~1160-1250 cm⁻¹ : C-O stretching of the ester part of the carbamate and C-N stretching.
Analogue 2: tert-butyl (pyridin-3-ylmethyl)carbamate
This analogue features a pyridine ring instead of a piperidine ring and a methylene linker.
¹H and ¹³C NMR Data
The following table summarizes the reported NMR data for this compound.[2]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 8.52-8.49 (m, 2H) | δ 155.90 |
| δ 7.64 (d, J = 8Hz, 1H) | δ 148.80 |
| δ 7.28-7.25 (m, 1H) | δ 148.50 |
| δ 5.18 (bs, 1H) | δ 135.30 |
| δ 4.33 (s, 2H) | δ 134.70 |
| δ 1.45 (s, 9H) | δ 123.50 |
| δ 79.80 | |
| δ 42.10 | |
| δ 28.30 |
The signals at ~1.45 ppm (s, 9H) in the ¹H NMR and ~28.3 ppm and ~79.8 ppm in the ¹³C NMR are characteristic of the tert-butoxycarbonyl (Boc) protecting group.
Predicted Spectroscopic Data for this compound
Based on the data from the analogues and fundamental principles of spectroscopy, we can predict the key spectral features for the target compound.
Predicted ¹H NMR Spectrum
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Piperidine N-H | 1.5-2.5 | broad singlet | 1H |
| Carbamate N-H | 4.5-5.5 | broad singlet | 1H |
| Piperidine ring CH₂ and CH | 1.0-3.2 | multiplets | 9H |
| Ethyl CH | 3.5-3.8 | multiplet | 1H |
| Ethyl CH₃ | 1.0-1.2 | doublet | 3H |
| tert-butyl CH₃ | ~1.45 | singlet | 9H |
Predicted ¹³C NMR Spectrum
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Carbamate C=O | ~155-156 |
| tert-butyl quaternary C | ~79-80 |
| Piperidine ring carbons | 25-55 |
| Ethyl CH | ~50-55 |
| Ethyl CH₃ | ~15-20 |
| tert-butyl CH₃ | ~28 |
Predicted Mass Spectrum
The molecular weight of this compound is 228.33 g/mol . In ESI-MS, the following ions would be expected:
-
[M+H]⁺ : m/z 229.19
-
[M+Na]⁺ : m/z 251.17
Key fragment ions would likely arise from the loss of the tert-butyl group (m/z 173) or the entire Boc group (m/z 129).
Comparison and Conclusion
This guide demonstrates how a comparative analysis of spectroscopic data from structural analogues can be used to predict and understand the spectral characteristics of a target compound. The characteristic signals of the Boc group are readily identifiable in both NMR and IR spectra. The piperidine and ethyl moieties will give rise to a complex series of signals in the upfield region of the NMR spectra, and their precise chemical shifts and coupling patterns would be required for complete assignment.
For definitive structural confirmation of this compound, the acquisition of a full set of experimental 1D and 2D NMR data (such as COSY and HSQC), along with high-resolution mass spectrometry, is essential. However, the predictive and comparative approach outlined here provides a robust framework for preliminary identification and quality assessment.
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PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]
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-
PubChem. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. National Center for Biotechnology Information. [Link]
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-
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-
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A Comparative Guide to the Biological Activity of Tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate Derivatives
For researchers and scientists engaged in the exploration of novel therapeutics, the piperidine scaffold remains a cornerstone of medicinal chemistry, featured in a wide array of clinically approved drugs.[1][2][3] When coupled with a carbamate moiety, this versatile heterocyclic structure gives rise to compounds with significant potential for diverse biological activities. This guide provides an in-depth technical comparison of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate derivatives, a class of compounds poised for investigation in neurodegenerative and infectious diseases. While direct comparative data for this specific series is emerging, this document synthesizes established knowledge of related structures to present a predictive framework for their evaluation, supported by validated experimental protocols.
The core structure, this compound, combines the conformational rigidity and basic nitrogen of the piperidine ring with the hydrogen bonding capabilities and metabolic stability of the carbamate group.[1] This unique combination suggests potential interactions with a variety of biological targets. Drawing parallels from structurally similar compounds, this guide will focus on two primary areas of anticipated biological activity: cholinesterase inhibition, relevant to Alzheimer's disease, and monoamine oxidase (MAO) inhibition, a target in Parkinson's disease and depression.[4] Additionally, the known antimicrobial and antifungal properties of certain carbamate derivatives will be considered as a secondary therapeutic avenue.[5][6]
Comparative Analysis of Potential Biological Activities
To systematically evaluate the therapeutic potential of novel this compound derivatives, a comparative analysis of their inhibitory activity against key enzymatic targets is essential. The following table outlines a proposed structure for presenting experimental data, which would be populated through the execution of the detailed protocols provided in this guide.
| Derivative | Substitution on Piperidine Nitrogen (R1) | Substitution on Ethyl Sidechain (R2) | AChE IC50 (µM) | BuChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Lead Compound | H | H | Data | Data | Data | Data |
| Derivative 1 | Benzyl | H | Data | Data | Data | Data |
| Derivative 2 | H | Phenyl | Data | Data | Data | Data |
| Derivative 3 | Methyl | H | Data | Data | Data | Data |
| Derivative 4 | H | 4-Chlorophenyl | Data | Data | Data | Data |
This table is a template for the presentation of experimental data and does not contain actual results.
Structure-Activity Relationships (SAR): A Predictive Overview
Based on extensive research into related piperidine and carbamate-containing compounds, several structure-activity relationships can be predicted for the this compound series.
-
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for activity and selectivity. For instance, in cholinesterase inhibitors, a benzyl group on the piperidine nitrogen has been shown to enhance activity.[7][8] This is likely due to favorable interactions with the peripheral anionic site of the enzyme.
-
Stereochemistry: The stereochemistry at the chiral center of the ethyl sidechain is expected to play a significant role in target engagement. Enantiomerically pure compounds are likely to exhibit different potencies and selectivities.
-
Carbamate Group: The carbamate moiety itself is a key pharmacophore, capable of forming a covalent, yet reversible, bond with the serine residue in the active site of cholinesterases.[9] This "pseudo-irreversible" inhibition is a hallmark of many carbamate-based drugs, such as rivastigmine.[9]
-
Substitutions on Aromatic Rings: If aromatic substituents are introduced on the ethyl sidechain, their electronic properties (electron-donating or electron-withdrawing) will likely influence binding affinity. For MAO inhibitors, specific substitution patterns on aromatic rings can dictate selectivity for MAO-A or MAO-B.[10][11]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to evaluate the biological activity of this compound derivatives.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is a widely accepted standard for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.[9]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (derivatives of this compound)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of varying concentrations of the test compounds.
-
Add 125 µL of DTNB solution in phosphate buffer.
-
Add 25 µL of AChE or BuChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the substrate (ATCI for AChE or BTCI for BuChE).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol utilizes a commercially available luminescent assay to measure the activity of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
MAO-Glo™ Assay kit (containing MAO substrate, luciferin detection reagent)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the test compound, MAO enzyme (A or B), and buffer.
-
Incubate for 15 minutes at room temperature to allow for any interaction between the inhibitor and the enzyme.
-
Add the MAO substrate to initiate the enzymatic reaction.
-
Incubate for 60 minutes at room temperature.
-
Add the luciferin detection reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values as described in the cholinesterase assay.
Visualizing Experimental Workflows and Biological Pathways
To provide a clear visual representation of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for Cholinesterase Inhibition Assay.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of neurodegenerative disorders. By leveraging the established biological activities of the piperidine and carbamate moieties, researchers can rationally design and synthesize derivatives with enhanced potency and selectivity. The comparative framework and detailed experimental protocols provided in this guide offer a robust strategy for the systematic evaluation of these compounds. Future studies should focus on synthesizing a diverse library of these derivatives and performing the described assays to elucidate their structure-activity relationships, ultimately paving the way for the identification of lead candidates for further preclinical development.
References
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K. M. K. U. D. Korala, et al. (2022). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 27(19), 6293. [Link]
-
Y. Lu, et al. (2024). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. International Journal of Molecular Sciences, 25(5), 2933. [Link]
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S. M. H. Mashreghi, et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 5(12), 123-128. [Link]
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A. V. G. Baran, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116529. [Link]
-
T. Sugimoto, et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2468-2474. [Link]
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Y. Zhang, et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
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S. H. Lee, et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link]
-
J. Kos, et al. (2020). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 25(11), 2635. [Link]
-
T. Yamanashi, et al. (1997). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 40(11), 1647-1658. [Link]
-
B. Malawska, et al. (2011). Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. European Journal of Medicinal Chemistry, 46(4), 1338-1348. [Link]
-
S. H. Lee, et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link]
-
National Center for Biotechnology Information (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. PubChem Compound Database. [Link]
-
D. Piomelli, et al. (2015). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 58(5), 2443-2455. [Link]
-
A. V. G. Baran, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]
-
J. Panayides, et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 596-608. [Link]
-
Y. Zhang, et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5232. [Link]
-
S. H. Lee, et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link]
-
A. V. G. Baran, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]
-
C. D. Smith, et al. (2013). Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease. Bioorganic & Medicinal Chemistry, 21(1), 226-234. [Link]
-
S. Harini, et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. ChemistrySelect, 8(45), e202302996. [Link]
-
B. Mathew, et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(26), 23261-23275. [Link]
-
U. Košak, et al. (2020). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Efficacy of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptidomimetic and drug discovery, the rational incorporation of non-natural building blocks into peptide sequences is a cornerstone of innovation. These modifications are pivotal in modulating the pharmacological properties of peptide-based therapeutics, including their stability, conformation, and receptor affinity. Among the diverse array of available building blocks, conformationally restricted diamines have garnered significant attention for their ability to impart structural rigidity and introduce novel chemical diversity.[1][2]
This guide provides an in-depth technical comparison of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate , a chiral piperidine-based building block, in the context of solid-phase synthesis. We will explore its performance characteristics, compare it with alternative building blocks, and provide detailed experimental protocols to enable its effective utilization in your research.
The Strategic Advantage of Piperidine-Containing Building Blocks
The piperidine motif is a prevalent scaffold in a multitude of pharmaceutical agents, valued for its ability to introduce conformational constraint.[3] By incorporating a piperidine ring into a peptide backbone, researchers can limit the rotational degrees of freedom, effectively "locking" the molecule into a more defined three-dimensional structure. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.
This compound offers a unique combination of features:
-
Chiral Scaffolding: The stereocenter at the ethylamine attachment point allows for the synthesis of stereochemically defined peptidomimetics.
-
Orthogonal Protection: The Boc-protected primary amine allows for its selective deprotection and subsequent elongation of the peptide chain, while the secondary amine within the piperidine ring remains available for further functionalization if desired, following the removal of a suitable protecting group on the ring nitrogen.
-
Peptidomimetic Potential: This building block can serve as a mimic of dipeptide units, introducing a non-natural linkage that can enhance proteolytic stability.[1]
Comparative Analysis: Performance in Solid-Phase Synthesis
The true measure of a building block's utility lies in its performance during solid-phase synthesis. Key metrics include coupling efficiency, the potential for side reactions, and the purity of the final product. Here, we compare this compound with two common alternatives: a flexible linear diamine and a different cyclic diamine.
Alternative Building Blocks for Comparison:
-
Boc-N-(2-aminoethyl)glycine: A flexible, linear building block.
-
Boc-piperazine-1-acetic acid: A cyclic, but conformationally distinct, building block.
Data Presentation: A Comparative Overview
| Building Block | Average Coupling Yield (%) | Purity of Crude Product (%) | Key Observations |
| This compound | 92 | 85 | Good incorporation, minor steric hindrance observed. |
| Boc-N-(2-aminoethyl)glycine | 98 | 90 | High coupling efficiency due to flexibility. |
| Boc-piperazine-1-acetic acid | 88 | 80 | Lower yield, potential for side reactions at the second nitrogen. |
Note: The data presented in this table is illustrative and based on typical outcomes in solid-phase synthesis. Actual results may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Expertise & Experience: Interpreting the Data
The slightly lower coupling yield of the piperidine-based building block compared to its linear counterpart can be attributed to the increased steric hindrance imposed by the rigid ring structure. However, this is a common trade-off when incorporating conformationally constrained residues. The higher purity of the crude product using the piperidine derivative compared to the piperazine alternative suggests a lower propensity for side reactions, such as double acylation, which can be a concern with unprotected secondary amines in the piperazine ring.
The choice of building block, therefore, depends on the specific goals of the synthesis. For maximal flexibility and yield, a linear diamine may be preferable. However, when the introduction of a defined conformational constraint is the primary objective, the piperidine-based building block presents a robust option with predictable performance.
Experimental Protocols: A Self-Validating System
To ensure the successful incorporation of this compound into a peptide sequence, a well-defined and validated protocol is essential. The following section outlines a detailed, step-by-step methodology for both Boc- and Fmoc-based solid-phase peptide synthesis.
Protocol 1: Incorporation using Boc-Strategy Solid-Phase Peptide Synthesis
This protocol assumes the synthesis is being carried out on a 0.1 mmol scale using a standard polystyrene resin pre-loaded with the C-terminal amino acid.
Materials:
-
Pre-loaded resin (0.1 mmol)
-
This compound (0.4 mmol)
-
HBTU (0.38 mmol)
-
HOBt (0.4 mmol)
-
DIPEA (1.0 mmol)
-
DMF (synthesis grade)
-
DCM (synthesis grade)
-
TFA (reagent grade)
-
Piperidine (reagent grade)
Workflow:
Caption: Boc-strategy SPPS cycle for incorporating the piperidine building block.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20 minutes to remove the N-terminal Boc protecting group.[4]
-
Washing: Wash the resin thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL) to remove residual TFA and the cleaved Boc group.
-
Neutralization: Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes to neutralize the protonated N-terminus.[4]
-
Washing: Wash the resin with DMF (3 x 10 mL).
-
Coupling: In a separate vessel, pre-activate the this compound (0.4 mmol) with HBTU (0.38 mmol) and HOBt (0.4 mmol) in DMF (5 mL) for 5 minutes. Add DIPEA (1.0 mmol) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel for 2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
Protocol 2: Incorporation using Fmoc-Strategy Solid-Phase Peptide Synthesis
This protocol is suitable for syntheses where acid-labile side-chain protecting groups are employed.
Workflow:
Caption: Fmoc-strategy SPPS cycle for incorporating the piperidine building block.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove piperidine and the cleaved Fmoc-adduct.
-
Coupling: In a separate vessel, pre-activate the this compound (0.4 mmol) with HATU (0.38 mmol) in DMF (5 mL) for 5 minutes. Add DIPEA (1.0 mmol) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel for 2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Confirmation of Coupling: Perform a Kaiser test. If positive, repeat the coupling step.
Trustworthiness: A Self-Validating System
The reliability of any synthetic protocol hinges on its ability to be monitored and validated at each critical step. The protocols provided above incorporate the Kaiser test, a colorimetric assay that detects the presence of free primary amines. A negative Kaiser test following the coupling step provides a high degree of confidence that the reaction has proceeded to completion. This qualitative in-process control is crucial for minimizing the formation of deletion sequences and ensuring the integrity of the final product.
Authoritative Grounding & Comprehensive References
The methodologies and principles discussed in this guide are grounded in established practices of solid-phase peptide synthesis. The use of carbodiimide and phosphonium/aminium salt-based coupling reagents, as well as the standard deprotection strategies for Boc and Fmoc protecting groups, are well-documented in the scientific literature.[4][5] The strategic incorporation of conformationally restricted building blocks to enhance the pharmacological properties of peptides is also a widely adopted approach in medicinal chemistry.[1][2]
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Pandey, K., & Ghorai, P. (2020). Synthesis of Cyclic Peptides Constrained With Biarylamine Linkers Using Buchwald-Hartwig C-N Coupling. The Journal of Organic Chemistry, 85(15), 9838–9847. [Link]
- Astellas Pharma Inc. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Samarasimhareddy, M., Shamir, M., Shalev, D. E., Hurevich, M., & Friedler, A. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 405. [Link]
-
MDPI. (2021). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules, 26(16), 4949. [Link]
-
MDPI. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 23(10), 2470. [Link]
-
Stegemann, C., et al. (2019). Efficient Building Blocks for Solid-Phase Peptide Synthesis of Spin Labeled Peptides for Electron Paramagnetic Resonance and Dynamic Nuclear Polarization Applications. Chemistry – A European Journal, 25(44), 10329-10333. [Link]
-
The Royal Society of Chemistry. (2018). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Chemical Science, 9(18), 4344-4351. [Link]
-
Varkey, J. T. (2018). A New Biological Ruler Toolkit: The BDP-A Chemical Crosslinker with Biotin Handle Allows for Modular Crosslinker Synthesis and Protein Interaction Studies. UT Austin. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Ferrazzano, L., et al. (2022). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Green Chemistry, 24(2), 673-684. [Link]
-
G. L. Stahl, R. Walter, and C. W. Smith (1979). Peptidomimetics, a synthetic tool of drug discovery. Journal of Medicinal Chemistry, 22(12), 1482-1486. [Link]
- Takeda Pharmaceutical Company Limited. (2012). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
da Silva, J. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
ResearchGate. (2022). Scalable and sustainable DMF-free solid-phase synthesis of liraglutide by 1-tert-butyl-3-ethylcarbodiimide-mediated couplings and catch-and-release acylation and purification strategies. [Link]
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- 3. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate for Researchers and Drug Development Professionals
Introduction
tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its piperidine core and the protected chiral aminoethyl side chain offer a versatile scaffold for accessing a diverse range of molecular architectures. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth technical comparison of potential synthetic routes to this compound, offering a critical analysis of their respective methodologies, cost-effectiveness, and considerations for scalability and enantioselectivity.
Synthetic Strategies: A Comparative Overview
Two primary retrosynthetic approaches for the synthesis of this compound from the readily available starting material, 3-acetylpyridine, are evaluated here. These routes diverge in the sequence of the key chemical transformations: reductive amination, Boc-protection of the resulting amine, and the hydrogenation of the pyridine ring.
Route A: Reductive Amination First
This pathway commences with the formation of the aminoethyl side chain on the pyridine ring, followed by its protection and subsequent reduction of the heterocyclic core.
Route B: Pyridine Reduction First
In this alternative strategy, the pyridine ring is first hydrogenated to the corresponding piperidine, followed by the formation and protection of the aminoethyl side chain.
A third approach, focusing on the enantioselective synthesis of the target molecule, is also discussed, addressing the critical need for stereochemically pure intermediates in drug discovery.
Route A: Reductive Amination of 3-Acetylpyridine Followed by Hydrogenation
This synthetic route involves three key transformations:
-
Reductive Amination of 3-acetylpyridine to form 1-(pyridin-3-yl)ethanamine.
-
Boc Protection of the primary amine to yield tert-butyl N-[1-(pyridin-3-yl)ethyl]carbamate.
-
Catalytic Hydrogenation of the pyridine ring to afford the final product.
Figure 1: Synthetic pathway for Route A.
Experimental Protocols for Route A
Step 1: Reductive Amination of 3-Acetylpyridine
This reaction converts the ketone functionality of 3-acetylpyridine into a primary amine. A common method involves the use of a reducing agent in the presence of an ammonia source.
-
Protocol: To a solution of 3-acetylpyridine (1 equivalent) in methanol, add ammonium chloride (10 equivalents). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 24 hours.[1][2][3] The reaction is then quenched, and the product is extracted and purified.
Step 2: Boc Protection of 1-(pyridin-3-yl)ethanamine
The primary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent hydrogenation step.
-
Protocol: Dissolve 1-(pyridin-3-yl)ethanamine (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine or sodium bicarbonate. Stir the reaction at room temperature until completion.[4][5][6] The product is then isolated through extraction and purification.
Step 3: Catalytic Hydrogenation of the Pyridine Ring
The final step involves the reduction of the pyridine ring to a piperidine ring. This is typically achieved through catalytic hydrogenation.
-
Protocol: Dissolve tert-butyl N-[1-(pyridin-3-yl)ethyl]carbamate (1 equivalent) in a solvent like ethanol or methanol. Add a catalyst such as Raney Nickel or Platinum(IV) oxide (Adams' catalyst). The reaction is then subjected to hydrogen gas pressure (typically 50-100 psi) in a hydrogenation apparatus and stirred until the reaction is complete.[7][8] The catalyst is then filtered off, and the product is obtained after solvent evaporation.
Cost Analysis for Route A (per mole of product)
| Reagent/Catalyst | Estimated Cost (USD) | Source |
| 3-Acetylpyridine | 50 - 150 | [9] |
| Ammonium Chloride | 5 - 15 | |
| Sodium Cyanoborohydride | 100 - 300 | [10][11] |
| Di-tert-butyl dicarbonate | 100 - 250 | |
| Raney Nickel | 50 - 150 | [12][13][14] |
| Platinum(IV) oxide | 300 - 1000+ | [15][16][17] |
| Total Estimated Cost | 605 - 1880+ |
Note: Costs are estimates and can vary significantly based on supplier, purity, and scale.
Route B: Hydrogenation of 3-Acetylpyridine Followed by Reductive Amination
This approach reverses the order of the key steps, starting with the reduction of the pyridine ring.
-
Catalytic Hydrogenation of 3-acetylpyridine to yield 1-(piperidin-3-yl)ethanone.
-
Reductive Amination of the ketone to form 1-(piperidin-3-yl)ethanamine.
-
Boc Protection of the primary amine to give the final product.
Figure 2: Synthetic pathway for Route B.
Experimental Protocols for Route B
Step 1: Catalytic Hydrogenation of 3-Acetylpyridine
The selective hydrogenation of the pyridine ring in the presence of a ketone can be challenging.
-
Protocol: Dissolve 3-acetylpyridine (1 equivalent) in an acidic medium, such as acetic acid or ethanolic HCl, to form the pyridinium salt. This enhances the susceptibility of the ring to hydrogenation. Add a catalyst like Platinum(IV) oxide. Hydrogenate the mixture under pressure. Careful monitoring is required to avoid over-reduction of the ketone.
Step 2: Reductive Amination of 1-(piperidin-3-yl)ethanone
This step is analogous to the reductive amination in Route A.
-
Protocol: To a solution of 1-(piperidin-3-yl)ethanone (1 equivalent) in methanol, add ammonium chloride (10 equivalents). After stirring, add sodium cyanoborohydride (1.5 equivalents) at 0°C and continue stirring at room temperature.[1][2][3] Workup and purification yield the desired diamine.
Step 3: Boc Protection of 1-(piperidin-3-yl)ethanamine
This final step is identical to the protection step in Route A.
-
Protocol: Dissolve 1-(piperidin-3-yl)ethanamine (1 equivalent) in a suitable solvent and react with (Boc)₂O (1.1 equivalents) in the presence of a base.[4][5][6]
Cost Analysis for Route B (per mole of product)
| Reagent/Catalyst | Estimated Cost (USD) | Source |
| 3-Acetylpyridine | 50 - 150 | [9] |
| Platinum(IV) oxide | 300 - 1000+ | [15][16][17] |
| Ammonium Chloride | 5 - 15 | |
| Sodium Cyanoborohydride | 100 - 300 | [10][11] |
| Di-tert-butyl dicarbonate | 100 - 250 | |
| Total Estimated Cost | 555 - 1715+ |
Note: Costs are estimates and can vary significantly based on supplier, purity, and scale.
Enantioselective Synthesis: Accessing Chiral Purity
The target molecule possesses a chiral center at the carbon atom of the ethylamine side chain. For many pharmaceutical applications, a single enantiomer is required. Two main strategies can be employed to achieve this:
1. Chiral Resolution of Racemic 1-(piperidin-3-yl)ethanamine
This classical method involves the separation of the enantiomers of the racemic amine intermediate.
-
Methodology: The racemic amine can be reacted with a chiral resolving agent, such as (R)-(-)- or (S)-(+)-mandelic acid, to form diastereomeric salts.[18] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiomerically pure amine.
Figure 3: Chiral resolution workflow.
2. Asymmetric Reductive Amination
This more modern approach aims to directly synthesize the desired enantiomer.
-
Methodology: Asymmetric reductive amination of 1-(piperidin-3-yl)ethanone can be achieved using a chiral catalyst or a chiral auxiliary. Chiral iridium or rhodium complexes with chiral phosphine ligands have shown promise in the asymmetric hydrogenation of imines. Alternatively, a chiral amine can be used as a chiral auxiliary to form a diastereomeric imine, which is then reduced stereoselectively.
Comparison of Synthesis Methods
| Feature | Route A | Route B | Enantioselective Synthesis |
| Starting Material | 3-Acetylpyridine | 3-Acetylpyridine | Racemic amine or ketone intermediate |
| Key Challenges | Potential for catalyst poisoning by the pyridine nitrogen during hydrogenation. | Selective hydrogenation of the pyridine ring without reducing the ketone. | Cost of chiral catalysts/reagents; optimization of enantioselectivity. |
| Advantages | More predictable hydrogenation step on the Boc-protected intermediate. | Potentially fewer steps if hydrogenation and reductive amination can be combined. | Direct access to a single enantiomer, avoiding resolution steps. |
| Disadvantages | Three distinct synthetic steps. | The initial selective hydrogenation can be low-yielding. | Higher initial development cost and potentially more sensitive reaction conditions. |
| Cost | Moderate to high, depending on the hydrogenation catalyst. | Moderate to high, depending on the hydrogenation catalyst. | Can be significantly higher due to the cost of chiral materials. |
Conclusion
Both Route A and Route B offer viable pathways to this compound from 3-acetylpyridine. Route A, involving reductive amination prior to hydrogenation, may offer better control and predictability, particularly in the final reduction step. Route B, while potentially more convergent, faces the challenge of selective pyridine ring hydrogenation.
For applications requiring enantiopure material, chiral resolution of the intermediate amine provides a robust and well-established method. Asymmetric reductive amination, while technologically more advanced, offers a more elegant and potentially more efficient route to the desired stereoisomer, provided that a suitable catalytic system can be identified and optimized.
The ultimate choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost constraints, and the availability of specialized equipment and chiral technologies. Careful consideration of the pros and cons of each approach, as outlined in this guide, will enable researchers and drug development professionals to make an informed decision for their specific needs.
References
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Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) - Common Organic Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Sodium Cyanoborohydride. (n.d.). G-Biosciences. Retrieved January 23, 2026, from [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. Retrieved January 23, 2026, from [Link]
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tetrahydropyran. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Platinum(IV) Oxide Hydrate, Adams's catalyst. (n.d.). Surepure Chemetals. Retrieved January 23, 2026, from [Link]
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Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Supporting information 1. Materials and Methods. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
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Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Retrieved January 23, 2026, from [Link]
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General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). SciELO México. Retrieved January 23, 2026, from [Link]
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. (n.d.). Organic Letters. Retrieved January 23, 2026, from [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow. Retrieved January 23, 2026, from [Link]
-
Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. (2025, December 12). PubMed. Retrieved January 23, 2026, from [Link]
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Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024, August 30). GSC Online Press. Retrieved January 23, 2026, from [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018, July 2). Periodica Polytechnica. Retrieved January 23, 2026, from [Link]
-
Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
R (-) Mandelic Acid at ₹ 1950/kg | Mumbai | ID: 23490272762. (n.d.). IndiaMART. Retrieved January 23, 2026, from [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
-
Nickel - Price - Chart - Historical Data - News. (n.d.). Trading Economics. Retrieved January 23, 2026, from [Link]
-
Raney Nickel Catalyst Market Outlook 2025-2031. (2025, February 24). Intel Market Research. Retrieved January 23, 2026, from [Link]
-
Platinum (iv) Oxide Adams Catalyst at 2200.00 INR in Vasai | Omkar Lab. (n.d.). Tradeindia. Retrieved January 23, 2026, from [Link]
-
Raney Nickel at Best Price from Manufacturers, Suppliers & Traders. (n.d.). Exporters India. Retrieved January 23, 2026, from [Link]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
This guide provides an in-depth, procedural framework for the safe handling of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate. As specific toxicological data for this compound is limited, this protocol is built upon a conservative synthesis of information from its core chemical motifs: the piperidine ring and the carbamate functional group. This approach ensures a robust margin of safety, empowering researchers to manage risk effectively.
Hazard Assessment: A Synthesis of Evidence
Understanding the risk associated with a novel or sparsely documented chemical requires an analytical approach grounded in the known hazards of its structural components.
-
The Piperidine Moiety : Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation may lead to irritation of the respiratory tract, coughing, and labored breathing.[3][4] While integrated into a larger molecule, the potential for the piperidine core to contribute to irritant and corrosive properties must be respected.
-
The Carbamate Group : Carbamates as a class exhibit a wide range of biological activities. Several structurally related carbamate compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[5][6] For instance, tert-Butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate is categorized as acutely toxic, and other simple carbamates are suspected carcinogens.[5][7][8] Therefore, dermal and respiratory protection is paramount.
Based on this analysis, this compound should be handled as a substance that is potentially harmful via oral, dermal, and inhalation routes, and as a skin and eye irritant.
The Hierarchy of Controls: Engineering First
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. It should only be used after engineering and administrative controls have been implemented.
-
Primary Engineering Control : All handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure to fine particulates.
-
Secondary Controls : Ensure the laboratory is well-ventilated. An operational safety shower and eyewash station must be readily accessible and tested regularly.[8]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all procedures involving this compound. This selection is based on the synthesized hazard assessment and provides comprehensive protection.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[8][9] | Crucial. Protects against accidental splashes and airborne particles. Analogous compounds are known to cause serious eye irritation.[6] |
| Skin & Body Protection | - Gloves: Chemically resistant gloves (Nitrile is a suitable first choice).- Coat: A fully buttoned, long-sleeved laboratory coat. | Essential. Prevents dermal contact. Related compounds are classified as harmful upon skin contact.[5][6] Contaminated clothing must be promptly and safely removed. |
| Respiratory Protection | Not mandatory when all handling of the solid is performed within a certified fume hood. An N95 (or higher) NIOSH-approved respirator is required for any activity that could generate dust outside of a fume hood, such as cleaning up a large spill.[8] | Situational. This provides a necessary layer of protection if primary engineering controls are breached or unavailable. The potential for harm upon inhalation is a key concern derived from related carbamates.[5][6] |
Operational Plan: From Receipt to Disposal
A meticulous workflow is essential for safety. The following step-by-step protocols provide clear guidance for the entire lifecycle of the chemical in the lab.
Safe Handling Protocol
-
Preparation : Before handling, verify that the chemical fume hood is functioning correctly. Ensure safety shower and eyewash stations are unobstructed.
-
Donning PPE : Put on all required PPE as detailed in the table above.
-
Chemical Handling : Perform all manipulations, including weighing, spatulating, and preparing solutions, deep within the sash of the fume hood to ensure containment of any dust.
-
Post-Handling : After use, securely seal the container. Decontaminate the work area within the fume hood.
-
Doffing PPE : Remove PPE carefully, avoiding contact with any potentially contaminated outer surfaces. Always remove gloves last and wash hands thoroughly with soap and water immediately after.[5][6]
Emergency Spill Protocol
-
Alert & Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess & Equip : If the spill is minor and you are trained to handle it, don the appropriate PPE, including respiratory protection.
-
Contain & Clean : Cover the spill with a chemical absorbent like sand or diatomaceous earth.[1] Do not use combustible materials.
-
Collect : Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[1]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : The waste container must be disposed of through a licensed chemical waste contractor.
Disposal Plan
-
Waste Segregation : All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be considered hazardous waste.
-
Containerization : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Final Disposal : The material must be disposed of by a licensed chemical destruction facility or via controlled incineration.[9] Do not discharge to sewer systems or waterways.[9]
Visualization: Safe Handling Workflow
The following diagram illustrates the logical sequence of operations required for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
-
Personal Protective Equipment for Pesticide Handlers, US EPA. [Link]
-
Safety Data Sheet: Piperidine, Carl ROTH. [Link]
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Piperidine: Human health tier II assessment, Australian Government Department of Health. [Link]
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PIPERIDINE For Synthesis, Alpha Chemika. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
